Product packaging for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole(Cat. No.:CAS No. 28938-17-2)

4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Cat. No.: B1321444
CAS No.: 28938-17-2
M. Wt: 240.88 g/mol
InChI Key: BNHACSBPYOBEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H3Br2N3 and its molecular weight is 240.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Br2N3 B1321444 4,5-Dibromo-2-methyl-2H-1,2,3-triazole CAS No. 28938-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHACSBPYOBEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618457
Record name 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28938-17-2
Record name 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the prevalent synthetic methodologies, with a focus on the methylation of 4,5-dibromo-1H-1,2,3-triazole, discusses the critical aspect of regioselectivity, and provides detailed experimental protocols.

Introduction

1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science due to their unique chemical properties and diverse biological activities. The dibrominated and N-methylated derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules. The primary challenge in its synthesis lies in the regioselective methylation of the triazole ring, which can lead to the formation of two possible isomers: the desired N2-methylated product and the N1-methylated byproduct. This guide will address this challenge and provide a detailed protocol for its synthesis and purification.

Synthetic Pathway Overview

The principal route for the synthesis of this compound involves the direct methylation of 4,5-dibromo-1H-1,2,3-triazole. This reaction is typically carried out using an alkylating agent, such as iodomethane, in the presence of a base. The choice of reaction conditions, including the solvent and base, can influence the ratio of the resulting N1 and N2 isomers.

Synthesis_Pathway 4,5-Dibromo-1H-1,2,3-triazole 4,5-Dibromo-1H-1,2,3-triazole Reaction_Mixture Methylation 4,5-Dibromo-1H-1,2,3-triazole->Reaction_Mixture Iodomethane Iodomethane Iodomethane->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Isomeric_Mixture Mixture of Isomers Reaction_Mixture->Isomeric_Mixture Alkylation Purification Flash Chromatography Isomeric_Mixture->Purification This compound Product (N2-isomer) 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Byproduct (N1-isomer) Purification->this compound Separation Purification->4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[1]

Materials:

  • 4,5-Dibromo-1H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 10% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: To a solution of 4,5-dibromo-1H-1,2,3-triazole (0.401 g, 1.768 mmol) in DMF (6 mL) in a round-bottom flask, add potassium carbonate (0.366 g, 2.65 mmol).

  • Methylation: Cool the mixture to 0 °C using an ice-water bath. Add iodomethane (0.116 mL, 1.856 mmol) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, additional iodomethane can be added, and the reaction can be allowed to warm to room temperature and stirred for a longer duration.

  • Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with 10% LiCl solution (1 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of 0-100% ethyl acetate in hexanes. The two isomers, this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole, will elute as separate peaks. The desired 2-methyl isomer is typically the first to elute.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₃Br₂N₃[2]
Molecular Weight 240.88 g/mol [2]
Appearance Solid (form may vary)
CAS Number 28938-17-2[1]

Table 2: Summary of a Representative Synthesis of this compound [1]

ParameterValue
Starting Material 4,5-Dibromo-1H-1,2,3-triazole
Reagents Iodomethane, Potassium Carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Purification Method Flash Chromatography
Yield of this compound 61.2%
Yield of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Not explicitly stated in this specific experiment, but it is the second eluting peak.

Table 3: Spectroscopic Data for this compound

Data TypeObserved ValuesReference
¹H NMR (400 MHz, CDCl₃) δ 4.17 (s, 3H)[1]
¹³C NMR (CDCl₃) δ 124.2, 43.0

Note: Further characterization data such as melting point, detailed IR, and mass spectrometry should be obtained for the purified product to confirm its identity and purity.

Regioselectivity in Methylation

The methylation of 4,5-dibromo-1H-1,2,3-triazole can occur on either the N1 or N2 nitrogen atoms of the triazole ring, leading to a mixture of isomers. The formation of the desired this compound (N2-isomer) versus the 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer) is a key challenge.

Factors influencing the regioselectivity include:

  • Steric Hindrance: The bromine atoms at the 4 and 5 positions may sterically hinder the approach of the methylating agent to the N1 position, potentially favoring N2 methylation.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms influences the electron density at the different nitrogen atoms, which can affect the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio. For instance, different solvents can solvate the triazole anion differently, thereby influencing the accessibility of the nitrogen atoms to the electrophile.

The provided experimental protocol demonstrates that a significant amount of the N2-isomer can be obtained, and crucially, that the two isomers can be successfully separated using flash chromatography.[1] Further optimization of reaction conditions could potentially lead to higher regioselectivity.

Conclusion

The synthesis of this compound is a feasible process for researchers in the field of medicinal and materials chemistry. The primary synthetic route via methylation of 4,5-dibromo-1H-1,2,3-triazole presents a challenge in controlling regioselectivity. However, as demonstrated in the provided protocol, the desired N2-isomer can be obtained in good yield and effectively separated from its N1-isomer. This guide provides the necessary foundational knowledge and a detailed experimental procedure to aid researchers in the successful synthesis and purification of this valuable chemical intermediate. For any application, it is imperative to fully characterize the final product to ensure its identity and purity.

References

An In-depth Technical Guide to 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28938-17-2

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles available data on its chemical properties, synthesis, safety, and potential applications, while also highlighting areas where information is limited.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₃H₃Br₂N₃[PubChem][1]
Molecular Weight 240.88 g/mol [PubChem][1]
IUPAC Name 4,5-dibromo-2-methyl-1,2,3-triazole
CAS Number 28938-17-2[PubChem][1]
Density (predicted) 2.49 ± 0.1 g/cm³ (at 20 °C)[参比制剂][2]
Computed Properties
   XLogP31.4[PubChem][1]
   H-Bond Donor Count0[PubChem][1]
   H-Bond Acceptor Count3[PubChem][1]

Synthesis and Purification

The synthesis of this compound typically involves the methylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction can produce a mixture of the N1 and N2 methylated isomers, requiring careful control of reaction conditions and purification to isolate the desired 2-methyl product.

Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole

A general procedure for the methylation of 4,5-dibromo-2H-1,2,3-triazole is described in a Chinese patent (CN102408385A). The following is a representative protocol based on available literature[3][4]:

  • Materials:

    • 4,5-dibromo-2H-1,2,3-triazole

    • Iodomethane (or another methylating agent)

    • Potassium carbonate (or another base)

    • N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Methyl tert-butyl ether (for extraction)

    • Hexane (for precipitation)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • Dissolve 4,5-dibromo-2H-1,2,3-triazole in a suitable solvent such as DMF or THF in a reaction flask.

    • Add a base, such as potassium carbonate, to the mixture.

    • Cool the reaction mixture to a low temperature (e.g., -10 °C to 0 °C).

    • Slowly add the methylating agent, such as iodomethane, to the cooled mixture.

    • Allow the reaction to proceed, potentially with gradual warming to room temperature or slightly above (e.g., 35-40 °C), while monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

    • Upon completion, quench the reaction by adding water.

    • If THF was used as the solvent, it may be removed by distillation.

    • Extract the aqueous mixture with an organic solvent like methyl tert-butyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Concentrate the dried organic phase under reduced pressure.

    • The purification of the desired 2-methyl isomer from the 1-methyl isomer can be challenging. The literature describing a similar synthesis reports the precipitation of the 1-methyl isomer by adding hexane to a solution of the crude product in methyl tert-butyl ether.[3] It is inferred that the 2-methyl isomer may remain in the filtrate and require further purification steps such as column chromatography for isolation.

Note: The regioselectivity of the methylation can be influenced by the choice of solvent, base, and methylating agent. The separation of the N1 and N2 isomers is a critical step in obtaining the pure desired product.

Analytical Characterization

While publicly available spectra are limited, a Chinese patent provides some nuclear magnetic resonance (NMR) data for this compound.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.17 (s, 3H)

  • ¹³C NMR (400 MHz, CDCl₃): δ 124.2, 43.0

Several commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and mass spectrometry upon request.[6][7][8]

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the safety data sheets for the precursor 4,5-dibromo-2H-1,2,3-triazole and related compounds, the following hazards are identified[9][10]:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated place.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not detailed in the available literature, the broader class of substituted triazoles are of significant interest in medicinal chemistry.[11][12] Dibrominated triazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules through functionalization of the carbon-bromine bonds.

The 1,2,3-triazole core is considered a privileged scaffold in drug discovery due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups.[11]

The bromine atoms in this compound can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to introduce a variety of substituents at the 4 and 5 positions of the triazole ring. This allows for the generation of libraries of diverse compounds for screening against various biological targets.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 4,5-dibromo-2H-1,2,3-triazole methylation Methylation start1->methylation start2 Methylating Agent (e.g., CH3I) start2->methylation start3 Base (e.g., K2CO3) start3->methylation start4 Solvent (e.g., DMF) start4->methylation quench Quenching (H2O) methylation->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Potential Utility in Medicinal Chemistry

Logical_Relationship cluster_core Core Compound cluster_reactions Chemical Transformations cluster_derivatives Diverse Derivatives cluster_applications Potential Applications core This compound suzuki Suzuki Coupling core->suzuki Aryl/Vinyl Boronic Acids sonogashira Sonogashira Coupling core->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig Amination core->buchwald Amines other Other Cross-Coupling Reactions core->other derivatives Library of 4,5-disubstituted 2-methyl-2H-1,2,3-triazoles suzuki->derivatives sonogashira->derivatives buchwald->derivatives other->derivatives drug_discovery Drug Discovery Screening derivatives->drug_discovery sar_studies Structure-Activity Relationship (SAR) Studies drug_discovery->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Potential utility of this compound as a scaffold in medicinal chemistry.

Conclusion

This compound is a chemical intermediate with potential as a versatile building block in synthetic and medicinal chemistry. While its synthesis is documented, detailed information regarding its physical properties, specific biological activities, and direct applications in drug development is scarce in the public domain. The presence of two bromine atoms on the stable 1,2,3-triazole core suggests its utility in the generation of diverse molecular libraries for drug discovery efforts. Further research is required to fully elucidate the pharmacological potential of this compound and its derivatives. Researchers are advised to consult supplier-specific documentation for detailed handling and safety information.

References

A Technical Guide to the Molecular Structure of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The guide is intended for researchers, chemists, and professionals in drug development, detailing its chemical structure, physicochemical properties, synthesis, and known reactivity. All quantitative data are presented in tabular format for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical Identity and Molecular Structure

This compound is a five-membered aromatic heterocycle belonging to the triazole family, characterized by two bromine substituents at positions 4 and 5, and a methyl group at the N2 position of the triazole ring.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 4,5-dibromo-2-methyl-1,2,3-triazole[1]
CAS Number 28938-17-2[1][2][3][4][5]
Molecular Formula C₃H₃Br₂N₃[1][2][6]

| Molecular Weight | 240.88 g/mol [1][2][6] |

Table 2: Structural Representations

Format String
SMILES CN1N=C(C(=N1)Br)Br[1]
InChI InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3[1]

| InChIKey | BNHACSBPYOBEEC-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the molecule, which are valuable for predicting its behavior in various chemical and biological systems.

Table 3: Computed Physicochemical Data

Property Value
XLogP3 2.3[1]
Topological Polar Surface Area 30.7 Ų[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Formal Charge 0

| Complexity | 78.6[1] |

Synthesis and Characterization

Synthetic Protocol

The synthesis of N-methylated 4,5-dibromotriazoles typically involves the alkylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction generally produces a mixture of the N1 and N2 isomers, which must then be separated. A detailed protocol for a related synthesis is described below.[2][3]

Experimental Protocol: N-methylation of 4,5-dibromo-2H-1,2,3-triazole

  • Reaction Setup: 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran (THF).[2][3]

  • Base Addition: 6.1 g (44.2 mmol) of potassium carbonate is added to the solution, and the mixture is cooled to -10 °C.[2][3]

  • Alkylation: 7.5 g (53 mmol) of iodomethane is added slowly to the cooled reaction mixture.[2][3]

  • Reaction Progression: The system is warmed to 35-40 °C and stirred continuously until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[2][3]

  • Workup: The reaction is quenched by adding 50 mL of water. The THF is subsequently removed by distillation.[2][3]

  • Extraction: The aqueous residue is extracted with methyl tert-butyl ether, and the combined organic phases are dried with anhydrous magnesium sulfate.[2][3]

  • Purification: The solvent is removed under reduced pressure. The resulting isomers (4,5-Dibromo-1-methyl-1H-1,2,3-triazole and this compound) would then require separation, typically via column chromatography, to isolate the desired 2-methyl product. The referenced procedure focuses on the precipitation and isolation of the 1-methyl isomer.[2][3]

G cluster_reactants Reactants & Conditions cluster_process Process cluster_products Products Reactant1 4,5-dibromo-2H-1,2,3-triazole Reaction N-Methylation Reaction Reactant1->Reaction Reactant2 Iodomethane (CH3I) Reactant2->Reaction Base K2CO3 in THF Base->Reaction Temp 1. Cool to -10°C 2. Warm to 35-40°C Temp->Reaction Quench Quench with H2O Reaction->Quench Extract Extract with MTBE Quench->Extract Purify Chromatographic Separation Extract->Purify Product1 4,5-Dibromo-1-methyl-1H-isomer Purify->Product1 Isomer 1 Product2 4,5-Dibromo-2-methyl-2H-isomer (Target Compound) Purify->Product2 Isomer 2 G Start This compound Intermediate Lithiated Intermediate (at C5 position) Start->Intermediate Br-Li Exchange Reagent1 1. Butyllithium (BuLi) THF, Low Temp. Reagent1->Start Product 5-Substituted-4-bromo-2-methyl-2H-1,2,3-triazole Intermediate->Product Electrophilic Quench Reagent2 2. Electrophile (E+) Reagent2->Intermediate

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a methylated triazole core with two bromine substituents, offers unique electronic properties and versatile reactivity for the synthesis of more complex molecules. The 1,2,3-triazole moiety is a well-recognized pharmacophore due to its metabolic stability and ability to participate in hydrogen bonding, making its derivatives promising candidates for drug discovery.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical Properties

General and Computed Properties
PropertyValueSource
CAS Number 28938-17-2[6]
Molecular Formula C₃H₃Br₂N₃[6]
Molecular Weight 240.88 g/mol [6]
Exact Mass 238.86937 Da[7]
Appearance White to light yellow solid[1]
Polarizability 78.6 (units not specified)[7]
Monoisotopic Mass 238.86937 Da[7]

Synthesis

The primary route for the synthesis of this compound involves the regioselective methylation of 4,5-dibromo-2H-1,2,3-triazole.[6][8]

Experimental Protocol: Methylation of 4,5-Dibromo-2H-1,2,3-triazole

Materials:

  • 4,5-dibromo-2H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 10% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a solution of 4,5-dibromo-1H-1,2,3-triazole (1.0 equivalent) in DMF at 0 °C (ice-water bath), add potassium carbonate (1.5 equivalents).

  • Add iodomethane (1.05 equivalents) dropwise to the stirring mixture.

  • Allow the reaction to stir for 1 hour at 0 °C and then warm to room temperature, monitoring the reaction progress by HPLC. If the reaction is incomplete, additional iodomethane can be added.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous mixture with ethyl acetate (2 x 50 mL for a 0.4 g scale reaction).

  • Wash the combined organic layers with 10% LiCl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in hexanes. This compound is typically the first isomer to elute.[6]

Diagram of Synthesis Workflow:

G Synthesis of this compound A 4,5-dibromo-1H-1,2,3-triazole (in DMF at 0 °C) B Add K₂CO₃ A->B C Add Iodomethane (dropwise) B->C D Stir at 0 °C, then warm to RT C->D E Reaction Quench (H₂O) D->E F Extraction (EtOAc) E->F G Washing (LiCl, Brine) F->G H Drying and Concentration G->H I Flash Chromatography H->I J This compound I->J G Functionalization of this compound A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) A->D E 4,5-Diaryl-2-methyl-2H-1,2,3-triazole B->E F 4,5-Dialkynyl-2-methyl-2H-1,2,3-triazole C->F G 4,5-Diamino-2-methyl-2H-1,2,3-triazole D->G

References

Spectroscopic and Synthetic Profile of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a halogenated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of two bromine atoms on the 1,2,3-triazole core provides multiple sites for further functionalization, making it an attractive scaffold for the synthesis of diverse compound libraries. The 1,2,3-triazole moiety is a well-recognized pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, rendering it a privileged structure in drug discovery.[1] This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development based on the known biological activities of related triazole derivatives.

Physicochemical Properties

PropertyValueReference
CAS Number 28938-17-2[2]
Molecular Formula C₃H₃Br₂N₃[2]
Molecular Weight 240.88 g/mol [2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)MultiplicitySolventReference
4.17 ppmsingletCDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for this compound has been identified in the reviewed literature. However, based on computational predictions and data from similar brominated triazole structures, the chemical shifts for the methyl carbon and the two triazole ring carbons are expected in the regions of approximately 35-45 ppm and 120-140 ppm, respectively.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Specific experimental IR data for this compound is not available. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
~2950-3000C-H stretch (methyl)
~1450-1480C-N stretch (triazole ring)
~1100-1200N-N stretch (triazole ring)
~600-700C-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

While a specific experimental mass spectrum is not available, the fragmentation pattern of this compound under electron ionization is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z 241 (with isotopes of Br contributing to peaks at 239 and 243).

m/zFragment
241[C₃H₃Br₂N₃]⁺ (Molecular Ion)
212[C₃H₃Br₂N]⁺ (Loss of N₂)
132[C₂H₃BrN]⁺ (Further fragmentation)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 4,5-dibromo-1H-1,2,3-triazole.[2]

Materials:

  • 4,5-dibromo-1H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF at 0 °C, add potassium carbonate.

  • Add iodomethane dropwise to the cooled solution.

  • Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.[2]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 4,5-dibromo-1H-1,2,3-triazole 4,5-dibromo-1H-1,2,3-triazole Methylation Reaction Methylation Reaction 4,5-dibromo-1H-1,2,3-triazole->Methylation Reaction Iodomethane Iodomethane Iodomethane->Methylation Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Methylation Reaction DMF DMF DMF->Methylation Reaction 0 C to Room Temp 0 C to Room Temp 0 C to Room Temp->Methylation Reaction Quench with Water Quench with Water Extract with EtOAc Extract with EtOAc Quench with Water->Extract with EtOAc Wash and Dry Wash and Dry Extract with EtOAc->Wash and Dry Flash Chromatography Flash Chromatography Wash and Dry->Flash Chromatography This compound This compound Flash Chromatography->this compound Methylation Reaction->Quench with Water

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to ¹H NMR.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of substituted 1,2,3-triazoles has shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The dibromo-substitution on this triazole makes it a versatile intermediate for introducing various functional groups through cross-coupling reactions, which is a key strategy in structure-activity relationship (SAR) studies for lead optimization.[3]

For instance, substituted triazoles have been investigated as inhibitors of various enzymes and as ligands for different receptors. The general mechanism often involves the triazole ring acting as a bioisostere for other functional groups or participating in key binding interactions with the biological target.

G Potential Drug Discovery Pathway Start 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->CrossCoupling Library Library of Diverse Substituted Triazoles CrossCoupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery pathway utilizing the target compound.

Conclusion

This compound represents a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and functional materials. This guide provides the currently available spectroscopic data and outlines the necessary experimental protocols for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties and to explore its biological activities, which will undoubtedly open new avenues for its application in drug discovery and development.

References

In-Depth Technical Guide: NMR Analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest in synthetic chemistry. Due to the absence of publicly available experimental NMR data, this document presents expected chemical shift ranges based on the analysis of similar structures. It also includes a detailed experimental protocol for the synthesis of the compound and a general procedure for its NMR analysis.

Introduction

This compound (CAS No: 28938-17-2) is a substituted triazole with the molecular formula C₃H₃Br₂N₃ and a molecular weight of 240.88 g/mol .[1] The structural elucidation of such compounds is heavily reliant on spectroscopic techniques, with NMR spectroscopy being the most powerful tool for determining the precise arrangement of atoms. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a foundational experimental framework for its analysis.

Data Presentation: Expected NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.8 - 4.2Singlet3H

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)
N-C H₃40 - 45
C 4-Br / C 5-Br125 - 135

Experimental Protocols

The following protocols describe the synthesis of this compound and a general procedure for its NMR analysis.

Synthesis of this compound

This synthesis protocol is adapted from established methods for the N-alkylation of triazoles.

Materials:

  • 4,5-Dibromo-1H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4,5-dibromo-1H-1,2,3-triazole in DMF, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add iodomethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

NMR Sample Preparation and Analysis

Materials:

  • This compound (purified)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the synthesis workflow and a general overview of the NMR analysis process.

G cluster_synthesis Synthesis Workflow start Start: 4,5-Dibromo-1H-1,2,3-triazole reaction Reaction: - Iodomethane - K2CO3 in DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Synthesis of this compound.

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation: Dissolve in Deuterated Solvent data_acq Data Acquisition: - 1H NMR - 13C NMR sample_prep->data_acq processing Spectral Processing: - Fourier Transform - Phasing & Baseline Correction data_acq->processing analysis Data Analysis: - Chemical Shift Assignment - Structural Elucidation processing->analysis

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of this compound. While experimental spectral data is not currently available in public databases, the expected chemical shifts have been outlined to aid researchers in their analytical endeavors. The provided synthesis and NMR analysis protocols offer a practical starting point for the characterization of this and similar triazole derivatives. Further research to obtain and publish the experimental NMR spectra of this compound would be a valuable contribution to the chemical science community.

References

physical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound of interest as a synthetic building block. Due to the limited availability of experimental data in publicly accessible literature, this document primarily reports computed properties and a general synthesis protocol.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃H₃Br₂N₃[1][2]
Molecular Weight 240.88 g/mol [1][2][3]
CAS Number 28938-17-2[1][2][4]
IUPAC Name 4,5-dibromo-2-methyl-1,2,3-triazole[1]
Melting Point Data not available[3]
Boiling Point Data not available[3]
Density Data not available[3]
Calculated XLogP3 2.3[1]

Synthesis and Characterization

The synthesis of this compound typically involves the N-methylation of a 4,5-dibromo-1H-1,2,3-triazole precursor. It is important to note that the methylation of triazoles can result in a mixture of N-1 and N-2 substituted isomers, necessitating careful purification and characterization to isolate the desired product.

Experimental Protocol: N-Methylation of 4,5-dibromo-2H-1,2,3-triazole

The following protocol describes the synthesis of the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[4][5] A similar procedure would likely be employed for the synthesis of the 2-methyl isomer, with subsequent separation of the isomeric products.

Materials:

  • 4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)

  • Potassium carbonate (6.1 g, 44.2 mmol)

  • Iodomethane (7.5 g, 53 mmol)

  • Tetrahydrofuran (THF), 90 mL

  • Methyl tert-butyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran in a suitable reaction vessel.

  • Add 6.1 g (44.2 mmol) of potassium carbonate to the solution to act as a base.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.

  • Extract the aqueous residue with methyl tert-butyl ether.

  • Dry the combined organic phases over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase to dryness under reduced pressure.

  • To the residual solid, add 10 mL of methyl tert-butyl ether.

  • Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.

  • Continue stirring for 1 to 2 hours at room temperature after the addition of hexane is complete.

  • Collect the solid product by filtration. This procedure yielded 5.8 g (57% yield) of pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Start: 4,5-dibromo-2H-1,2,3-triazole Reaction N-Methylation (e.g., Iodomethane, K2CO3, THF) Start->Reaction Isomer_Mix Mixture of N1 and N2 Isomers Reaction->Isomer_Mix Workup Aqueous Workup & Extraction Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Final_Product Isolated this compound Purification->Final_Product Isomer_Mix->Workup Characterization Structural Characterization (NMR, MS, Elemental Analysis) Final_Product->Characterization

Synthesis and Characterization Workflow.

As this compound is primarily a synthetic intermediate, there is no information available regarding its involvement in biological signaling pathways. Researchers interested in the detailed synthesis and reactivity of this compound and its isomers are encouraged to consult specialized chemical literature, such as the Journal of the Chemical Society, Perkin Transactions 1, which has published on the synthesis of substituted 4,5-dibromo-1,2,3-triazoles.

References

starting materials for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the bromination of 1H-1,2,3-triazole, followed by the regioselective methylation of the resulting dibrominated intermediate.

Core Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step sequence starting from commercially available 1H-1,2,3-triazole.

  • Bromination of 1H-1,2,3-triazole: The first step involves the electrophilic bromination of the triazole ring to yield 4,5-Dibromo-1H-1,2,3-triazole. This reaction is typically carried out using a suitable brominating agent.

  • N-Methylation of 4,5-Dibromo-1H-1,2,3-triazole: The subsequent step is the methylation of the dibrominated triazole. This reaction can lead to two isomeric products: the desired this compound and the isomeric 4,5-Dibromo-1-methyl-1H-1,2,3-triazole. The regioselectivity of this step is a critical consideration.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound.

Reaction StepStarting MaterialProductReagents/ConditionsYield (%)Reference
Bromination1H-1,2,3-triazole4,5-Dibromo-1H-1,2,3-triazoleBromine or N-bromosuccinimide78%[1]
Methylation4,5-Dibromo-1H-1,2,3-triazoleThis compoundIodomethane, Potassium Carbonate, THF45%
Methylation4,5-Dibromo-1H-1,2,3-triazole4,5-Dibromo-1-methyl-1H-1,2,3-triazoleIodomethane, Potassium Carbonate, THF57%[2]
Methylation4,5-Dibromo-1H-1,2,3-triazoleThis compoundIodomethane, Potassium Carbonate, DMF61.2%[2]

Experimental Protocols

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole (Intermediate)

Materials:

  • 1H-1,2,3-triazole

  • Bromine or N-bromosuccinimide

  • Appropriate solvent (e.g., water, acetic acid)

  • Sodium hydroxide solution

Procedure:

A general procedure involves the reaction of 1H-1,2,3-triazole with a brominating agent. For instance, 1H-1,2,3-triazole can be treated with an aqueous solution of bromine in the presence of sodium hydroxide at room temperature. The reaction mixture is typically stirred for several hours until the starting material is consumed (monitored by TLC). The product, 4,5-Dibromo-1H-1,2,3-triazole, can then be isolated by filtration, washed with water, and dried. A reported yield for this transformation is 78%.[1]

Step 2: Synthesis of this compound (Target Compound)

Materials:

  • 4,5-Dibromo-1H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of 4,5-Dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in anhydrous tetrahydrofuran (90 mL) is added potassium carbonate (6.1 g, 44.2 mmol).

  • The mixture is cooled to -10 °C in an ice-salt bath.

  • Iodomethane (7.5 g, 53 mmol) is added dropwise to the cooled suspension.

  • The reaction mixture is allowed to warm to room temperature and then heated to 35-40 °C, stirring continuously until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction is quenched by the addition of 50 mL of water.

  • The tetrahydrofuran is removed under reduced pressure.

  • The aqueous residue is extracted with methyl tert-butyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is a mixture of this compound and 4,5-Dibromo-1-methyl-1H-1,2,3-triazole.

  • Separation of Isomers: The two isomers can be separated by fractional crystallization or column chromatography. A procedure describes adding 10 mL of methyl tert-butyl ether to the residual solid, followed by the slow dropwise addition of 70 mL of hexane to precipitate the 4,5-dibromo-1-methyl-1H-1,2,3-triazole, which can be collected by filtration (5.8 g, 57% yield).[2] The filtrate contains the desired this compound.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

SynthesisWorkflow Start 1H-1,2,3-triazole Intermediate 4,5-Dibromo-1H-1,2,3-triazole Start->Intermediate Bromination (Br2 or NBS) Target This compound Intermediate->Target Methylation (CH3I, K2CO3) Isomer 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Intermediate->Isomer Methylation (CH3I, K2CO3) Separation Isomer Separation (Crystallization/Chromatography) Target->Separation Isomer->Separation

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a key heterocyclic compound. Due to the limited availability of public experimental data, this document combines reported data with theoretical expectations for its spectroscopic and physical properties.

Core Properties and Data

This compound, with the CAS Number 28938-17-2, is a substituted triazole derivative.[1][2][3][4][5] Its fundamental properties are summarized in the table below.

Table 1: Summary of Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₃H₃Br₂N₃[2][5]
Molecular Weight 240.88 g/mol [2][5]
CAS Number 28938-17-2[1][2][3][4][5]
Melting Point Not available
Boiling Point Not available
¹H NMR (400 MHz, CDCl₃)δ 4.17 (s, 3H)
¹³C NMR Not available
Infrared (IR) Spectrum Not available
Mass Spectrum (MS) Not available

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is through the methylation of 4,5-dibromo-2H-1,2,3-triazole.[1] This reaction typically yields a mixture of the N1 and N2 methylated isomers, which can be separated by chromatography.

Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole

This protocol is based on established procedures for the N-methylation of triazoles.

Materials:

  • 4,5-dibromo-2H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4,5-dibromo-2H-1,2,3-triazole in anhydrous tetrahydrofuran in a round-bottom flask.

  • Add potassium carbonate to the solution, which acts as a base.

  • Cool the mixture in an ice-water bath.

  • Slowly add iodomethane dropwise to the cooled and stirred mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomers.

Spectroscopic Characterization (Expected)

  • ¹H NMR: As reported, a single peak is expected for the methyl protons. The chemical shift at δ 4.17 ppm is consistent with a methyl group attached to a nitrogen atom in a heteroaromatic ring.

  • ¹³C NMR: Two signals are anticipated in the aromatic region for the two bromine-substituted carbon atoms of the triazole ring. A single signal is expected in the aliphatic region for the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching and bending of the methyl group. The triazole ring vibrations would also be present, though their assignment can be complex.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 240.88 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key identifying feature.

Workflow and Pathway Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound reagent1 4,5-dibromo-2H-1,2,3-triazole reaction Methylation reagent1->reaction reagent2 Iodomethane (CH3I) reagent2->reaction base K2CO3 base->reaction solvent THF solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic route to this compound.

References

Methodological & Application

Application Notes and Protocols for the Reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key reactions of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related compounds and provide a starting point for the synthesis of novel 4,5-disubstituted-2-methyl-2H-1,2,3-triazole derivatives.

Introduction

This compound is a five-membered nitrogen-containing heterocycle. The presence of two bromine atoms offers reactive sites for various chemical transformations, making it a valuable scaffold for the introduction of diverse functionalities. The resulting 1,2,3-triazole derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2][3]. This document outlines protocols for key reactions such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Stille) and bromine-lithium exchange, which are fundamental for the functionalization of this triazole core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective substitution of one or both bromine atoms.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazole core and various aryl or vinyl groups using a boronic acid or ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups[4][5][6].

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Disubstitution can be achieved by using an excess of the boronic acid (2.2-2.5 equivalents) and adjusting the reaction time and temperature.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between the triazole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst[7][8][9].

  • To a flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) salt like CuI (0.1 equiv.).

  • Evacuate the flask and backfill with an inert gas.

  • Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Stille Coupling

The Stille coupling involves the reaction of the dibromotriazole with an organotin compound, catalyzed by palladium, to form a new carbon-carbon bond. This method is particularly useful for creating complex molecules[1][10][11].

  • In a reaction tube, combine this compound (1.0 equiv.), the organostannane reagent (1.2 equiv.), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable anhydrous solvent, such as toluene or DMF.

  • Degas the mixture with an inert gas.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

Bromine-Lithium Exchange

Bromine-lithium exchange is a powerful method for the functionalization of aryl and heteroaryl bromides. In the case of 4,5-dibromo-2-substituted-1,2,3-triazoles, this reaction can be performed selectively at the 5-position at low temperatures, followed by quenching with an electrophile[12][13][14][15].

This protocol is adapted from the procedure for the analogous 2-methoxymethyl derivative and may require optimization.[12]

  • Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes, maintaining the low temperature.

  • Stir the mixture at -78 °C for 1 hour to ensure the formation of the lithiated intermediate.

  • Add the desired electrophile (1.1 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting 4-bromo-5-substituted-2-methyl-2H-1,2,3-triazole by column chromatography.

Note: Disubstitution can be attempted by using an excess of n-butyllithium (2.2 equivalents) and the electrophile.

Data Presentation

The following table summarizes the results of bromine-lithium exchange reactions performed on the closely related 4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole, which can serve as a predictive guide for the reactivity of the 2-methyl analog[12].

ElectrophileProductYield (%)
H₂O4-Bromo-2-methoxymethyl-2H-1,2,3-triazole93
CO₂4-Bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylic acid71
MeOCOClMethyl 4-bromo-2-methoxymethyl-2H-1,2,3-triazole-5-carboxylate85
Ph₂CO(4-Bromo-2-methoxymethyl-2H-1,2,3-triazol-5-yl)diphenylmethanol80
(PhS)₂4-Bromo-5-(phenylthio)-2-methoxymethyl-2H-1,2,3-triazole81

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_end Final Product start This compound reaction_mix Combine & Degas start->reaction_mix reagent Coupling Partner (Boronic Acid, Alkyne, or Stannane) reagent->reaction_mix catalyst Palladium Catalyst + Ligands/Co-catalyst catalyst->reaction_mix base Base base->reaction_mix solvent Solvent solvent->reaction_mix heating Heating & Monitoring reaction_mix->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4,5-Disubstituted-2-methyl-2H-1,2,3-triazole purification->product

Caption: General workflow for cross-coupling reactions.

Reaction Scheme for Bromine-Lithium Exchange

G Bromine-Lithium Exchange and Electrophilic Quench start This compound intermediate 4-Bromo-5-lithio-2-methyl-2H-1,2,3-triazole start->intermediate 1. n-BuLi, THF 2. -78 °C product 4-Bromo-5-substituted-2-methyl-2H-1,2,3-triazole intermediate->product 3. Electrophile (E+)

Caption: Bromine-Lithium exchange reaction pathway.

References

Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1] The presence of two bromine atoms at the 4 and 5 positions of the triazole ring offers reactive handles for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of disubstituted 2-methyl-2H-1,2,3-triazole derivatives. This allows for extensive structure-activity relationship (SAR) studies and the development of novel molecular entities with tailored biological activities.

This document provides detailed application notes, experimental protocols, and key data for the use of this compound in synthetic applications, particularly in the construction of polysubstituted triazoles.

Key Applications

The primary utility of this compound lies in its capacity to undergo sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents at the C4 and C5 positions. Key transformations include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Bromine-Lithium Exchange: For the introduction of a wide range of electrophiles.

These reactions pave the way for the synthesis of complex molecules, including analogues of known bioactive compounds and novel chemical entities for drug discovery programs. For instance, the 1,2,3-triazole scaffold has been incorporated into molecules targeting a variety of diseases, including cancer, by inhibiting key signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of 4,5-dibromo-2H-1,2,3-triazole to yield the title compound.[2]

Materials:

  • 4,5-Dibromo-2H-1,2,3-triazole

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and then heat to 35-40 °C, stirring continuously until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Remove the THF by distillation under reduced pressure.

  • Extract the aqueous residue with methyl tert-butyl ether.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid product by filtration and dry under vacuum.

Quantitative Data:

ParameterValue
Starting Material4,5-Dibromo-2H-1,2,3-triazole
ProductThis compound
YieldTypically 55-65%
Purity>95% (by NMR)
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of the structurally similar 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be optimized for this compound.[3][4] This reaction can be performed sequentially to introduce two different aryl groups.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and the 2 M aqueous solution of K₂CO₃ (2 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Quantitative Data (based on analogous systems):

EntryArylboronic Acid (eq.)Product(s)Expected Yield Range
1Phenylboronic acid (1.1)4-Bromo-5-phenyl-2-methyl-2H-1,2,3-triazole40-60%
2Phenylboronic acid (2.2)4,5-Diphenyl-2-methyl-2H-1,2,3-triazole70-90%
34-Methoxyphenylboronic acid (1.1)4-Bromo-5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole45-65%
44-Methoxyphenylboronic acid (2.2)4,5-Bis(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole75-95%

Note: Yields are estimates based on reactions with a similar pyridazinone core and may require optimization for the triazole substrate.[3][4]

Protocol 3: General Procedure for Sonogashira Cross-Coupling

This is a general protocol for the Sonogashira coupling of halo-heterocycles and can be adapted for this compound. Regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF or DMF (10 mL) followed by the amine base (e.g., TEA, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol for mono-substitution) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow

Synthetic_Workflow A 4,5-Dibromo-2H-1,2,3-triazole B This compound A->B  CH3I, K2CO3  THF C Mono-substituted 2-methyl-2H-1,2,3-triazole B->C  Cross-Coupling  (e.g., Suzuki, Sonogashira)  (1.1 eq. coupling partner) D Di-substituted 2-methyl-2H-1,2,3-triazole B->D  Cross-Coupling  (2.2 eq. coupling partner) C->D  Cross-Coupling  (1.1 eq. second coupling partner)

Caption: Synthetic utility of this compound.

Inhibition of EGFR Signaling Pathway

Many 1,2,3-triazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1] The following diagram illustrates a simplified EGFR signaling cascade and the potential point of inhibition by a triazole-based drug candidate.

EGFR_Signaling_Pathway cluster_0 EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Ras Ras P1->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Triazole-based Inhibitor Inhibitor->EGFR inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by a triazole derivative.

References

Application Notes and Protocols: Selective Functionalization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole via Bromine-Lithium Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the selective functionalization of 4,5-dibromo-2-methyl-2H-1,2,3-triazole at the 5-position via a bromine-lithium exchange reaction. This method allows for the introduction of a variety of functional groups, paving the way for the synthesis of novel triazole derivatives for potential applications in drug discovery and materials science. The protocol is adapted from established procedures for analogous 2-substituted 4,5-dibromo-2H-1,2,3-triazoles.

Introduction

The 1,2,3-triazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The selective functionalization of polysubstituted triazoles is a powerful strategy for generating molecular diversity in drug discovery programs. The bromine-lithium exchange reaction is a robust and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the 5-position is more susceptible to exchange with an organolithium reagent, leading to a reactive lithiated intermediate that can be trapped with various electrophiles.

Data Presentation

The following table summarizes the expected products and reported yields from the bromine-lithium exchange of a closely related analog, 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole, upon quenching with various electrophiles.[1] These yields are provided as a reference and may vary for the 2-methyl analog.

ElectrophileReagentProductReported Yield (%)[1]
Proton SourceH₂O / NH₄Cl (aq)4-Bromo-2-methyl-2H-1,2,3-triazole71-93
Carbon DioxideCO₂ (s)4-Bromo-2-methyl-2H-1,2,3-triazole-5-carboxylic acid71-93
ChloroformateClCO₂MeMethyl 4-bromo-2-methyl-2H-1,2,3-triazole-5-carboxylate71-93
KetoneBenzophenone(4-Bromo-2-methyl-2H-1,2,3-triazol-5-yl)(diphenyl)methanol71-93
Disulfide(SMe)₂ or (SPh)₂4-Bromo-5-(methylthio)-2-methyl-2H-1,2,3-triazole or 4-Bromo-2-methyl-5-(phenylthio)-2H-1,2,3-triazole71-93

Experimental Protocols

Note: This protocol is adapted from the procedure described for 4,5-dibromo-2-methoxymethyl-2H-1,2,3-triazole and should be optimized for this compound.[1] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Selected electrophile (e.g., dry ice, benzophenone, dimethyl disulfide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions

Procedure: General Bromine-Lithium Exchange and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous diethyl ether or tetrahydrofuran (e.g., 0.1-0.5 M concentration).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for a period of 30 to 60 minutes. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.0-1.2 eq) to the reaction mixture at -78 °C. For solid electrophiles like dry ice, add small pieces directly to the flask. For liquid electrophiles, add them dropwise via syringe.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired 5-substituted-4-bromo-2-methyl-2H-1,2,3-triazole.

Mandatory Visualizations

BromineLithiumExchange Start 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole ReactionVessel Anhydrous Solvent (Et2O or THF) -78 °C Start->ReactionVessel Dissolve LithiatedIntermediate 4-Bromo-2-methyl-2H-1,2,3-triazol-5-yllithium ReactionVessel->LithiatedIntermediate Br-Li Exchange nBuLi n-Butyllithium nBuLi->ReactionVessel Add dropwise QuenchedProduct 5-Substituted-4-bromo- 2-methyl-2H-1,2,3-triazole LithiatedIntermediate->QuenchedProduct Electrophile Electrophile (E+) Electrophile->LithiatedIntermediate Quench Workup Aqueous Work-up & Purification QuenchedProduct->Workup FinalProduct Final Product Workup->FinalProduct

Caption: Experimental workflow for the bromine-lithium exchange of this compound.

Safety Precautions

Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. They should be handled with extreme care by trained personnel under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a versatile building block in medicinal chemistry. The unique structural and electronic properties of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents.

Introduction

The 1,2,3-triazole moiety is a well-established pharmacophore in drug discovery, known for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of a molecule. The 4,5-disubstituted-2H-1,2,3-triazole scaffold, in particular, has shown significant promise in the development of potent and selective therapeutic agents. The presence of two bromine atoms in this compound offers synthetic handles for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate for the synthesis of a wide range of biologically active compounds. Its primary application lies in its ability to undergo sequential and regioselective functionalization at the 4- and 5-positions through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-methyl-2H-1,2,3-triazole core, facilitating structure-activity relationship (SAR) studies and lead optimization.

A notable application of the 4,5-disubstituted-2H-1,2,3-triazole scaffold is in the development of anti-cancer agents, particularly as cis-constrained analogues of natural products like combretastatin A-4.

Biological Activity of 4,5-Disubstituted-2-methyl-2H-1,2,3-triazole Analogs

While specific biological data for derivatives synthesized directly from this compound is not extensively published, the anti-cancer activity of structurally related 4,5-disubstituted-2H-1,2,3-triazoles has been evaluated. In a study focused on combretastatin A-4 analogues, a series of 4,5-diaryl-2H-1,2,3-triazoles were synthesized and tested against a panel of 60 human cancer cell lines. Several of these compounds demonstrated potent cytotoxic activity.[1]

Table 1: Growth Inhibition (GI50) Data for Selected 4,5-Diaryl-2H-1,2,3-triazole Analogs [1]

Compound ID4-substituent5-substituentCell LineGI50 (µM)
2a 3,4,5-trimethoxyphenyl4-methoxyphenylLeukemia (CCRF-CEM)0.058
2b 3,4,5-trimethoxyphenyl4-fluorophenylLeukemia (CCRF-CEM)0.045
2c 3,4,5-trimethoxyphenyl4-chlorophenylLeukemia (CCRF-CEM)0.038
2d 3,4,5-trimethoxyphenyl4-bromophenylLeukemia (CCRF-CEM)0.032
2e 3,4,5-trimethoxyphenyl4-iodophenylLeukemia (CCRF-CEM)0.025
2f 3,4,5-trimethoxyphenyl3-hydroxyphenylLeukemia (CCRF-CEM)0.015
2g 3,4,5-trimethoxyphenyl3-aminophenylLeukemia (CCRF-CEM)0.012
2h 3,4,5-trimethoxyphenyl3-amino-4-methylphenylLeukemia (CCRF-CEM)<0.01
2i 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenylLeukemia (CCRF-CEM)0.021
2j 3,4,5-trimethoxyphenyl3,4-dimethoxyphenylLeukemia (CCRF-CEM)0.049

Experimental Protocols

Synthesis of this compound

Protocol 1: N-methylation of 4,5-dibromo-2H-1,2,3-triazole

  • Dissolution: Dissolve 4,5-dibromo-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.1 eq) or cesium carbonate (Cs₂CO₃, 1.1 eq) to the solution.

  • Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq), dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the monosubstitution of this compound with a boronic acid. Sequential reactions can be performed to achieve disubstitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

General Protocol for Sonogashira Cross-Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

Protocol 3: Sonogashira Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol describes the amination of this compound.

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup: Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Synthesis_of_Disubstituted_Triazoles dibromo 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole mono_bromo 4-Substituted-5-bromo- 2-methyl-2H-1,2,3-triazole dibromo->mono_bromo Step 1 disubstituted 4,5-Disubstituted- 2-methyl-2H-1,2,3-triazole mono_bromo->disubstituted Step 2 reagent1 R1-B(OH)2 / Pd Catalyst (Suzuki Coupling) reagent1->dibromo reagent2 R2-B(OH)2 / Pd Catalyst (Suzuki Coupling) reagent2->mono_bromo

Caption: Synthetic workflow for disubstituted triazoles.

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents R-B(OH)2 Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡CH Pd Catalyst, CuI, Base start->sonogashira_reagents buchwald_reagents R2NH Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 4-Aryl/Alkyl-5-bromo- 2-methyl-2H-1,2,3-triazole suzuki_reagents->suzuki_product sonogashira_product 4-Alkynyl-5-bromo- 2-methyl-2H-1,2,3-triazole sonogashira_reagents->sonogashira_product buchwald_product 4-Amino-5-bromo- 2-methyl-2H-1,2,3-triazole buchwald_reagents->buchwald_product

Caption: Cross-coupling reactions of the triazole scaffold.

Signaling_Pathway cluster_cell Cancer Cell drug 4,5-Diaryl-2H-1,2,3-triazole (Combretastatin A-4 Analog) tubulin Tubulin drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules mitotic_arrest Mitotic Arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for anti-cancer triazoles.

References

Application Notes and Protocols: Developing Antifungal Agents from Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents derived from the triazole scaffold. Triazole-based compounds represent a significant class of antifungal agents, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The increasing incidence of invasive fungal infections and the emergence of drug-resistant strains necessitate the development of new, more effective triazole derivatives.[4][5]

Mechanism of Action of Triazole Antifungal Agents

Triazole antifungals exert their effect by inhibiting the cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][6] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. By binding to the heme iron in the active site of CYP51, triazoles prevent the conversion of lanosterol to ergosterol.[6] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[3][7]

A secondary proposed mechanism of action involves the generation of reactive oxygen species (ROS) and oxidative stress, stemming from electron transfer processes involving the triazole ring.[8]

Triazole Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Conversion Triazole Triazole Antifungal Agent Triazole->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungal agents targeting CYP51.

Experimental Protocols

Synthesis of Novel Triazole Derivatives

The synthesis of novel triazole derivatives often involves multi-step reactions. A common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to introduce diverse side chains to the triazole core.[6] Structure-activity relationship (SAR) studies guide the design of these derivatives to enhance their antifungal activity and pharmacological properties.[4]

General Workflow for Synthesis and Characterization:

Synthesis Workflow start Design of Target Molecules synthesis Multi-step Organic Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization end Pure Compound for Biological Evaluation characterization->end

Caption: General workflow for the synthesis of novel triazole derivatives.

A representative synthesis may involve the reaction of a substituted phenacyl halide with 1,2,4-triazole, followed by the introduction of a side chain through various chemical modifications.[9] The final products are typically purified by column chromatography and characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure.[6][10]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal isolates. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Protocol based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted inoculum in RPMI 1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]

  • Preparation of Antifungal Agent Dilutions:

    • Dissolve the triazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9][12]

    • Prepare serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the test compounds.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus neoformans, incubation may be extended to 72 hours.[9][11]

  • Determination of MIC:

    • After incubation, visually inspect the plates or use a spectrophotometer to determine the MIC.

    • The MIC is the lowest concentration that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free growth control.[11]

In Vivo Efficacy Studies: Murine Systemic Infection Model

Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. A commonly used model is the murine systemic infection model with Candida albicans or Aspergillus fumigatus.

Protocol:

  • Animal Husbandry:

    • Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) to establish a robust infection.

    • House the animals in a controlled environment with access to food and water ad libitum.

  • Infection:

    • Prepare a standardized inoculum of the fungal pathogen.

    • Infect the mice intravenously (via the tail vein) with a lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Administer the novel triazole derivative to the infected mice at various doses, typically via oral or intraperitoneal routes.

    • Include a control group treated with a vehicle and a group treated with a standard antifungal drug (e.g., fluconazole, voriconazole) for comparison.

    • Treatment usually starts a few hours post-infection and continues for a specified duration (e.g., 7 days).

  • Evaluation of Efficacy:

    • Monitor the survival of the mice daily for a period of 14-21 days.

    • In some studies, euthanize a subset of animals at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain, lungs) by plating organ homogenates on an appropriate agar medium.

    • The efficacy of the compound is determined by the increased survival rate of treated mice compared to the control group and the reduction in fungal burden.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity (MIC values in µg/mL) of representative novel triazole derivatives against various fungal pathogens, compared to standard antifungal drugs. Lower MIC values indicate higher potency.

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives against Candida Species

CompoundC. albicansC. glabrataC. kruseiC. parapsilosisC. tropicalis
Novel Triazole 1 0.1250.510.250.5
Novel Triazole 2 0.06250.250.50.1250.25
Fluconazole 0.5 - 4.0[13]>64>641-42-8
Voriconazole 0.016 - 0.5[13]0.03-10.06-20.016-0.50.03-1
Posaconazole 0.016 - 10.03-20.06-20.03-10.03-1
Itraconazole 0.016 - 10.06-20.06-20.03-10.03-1

Note: Data for novel triazoles are representative examples from published studies. Data for standard drugs are compiled from sources indicating typical MIC ranges.[13]

Table 2: In Vitro Antifungal Activity of Novel Triazole Derivatives against Other Pathogenic Fungi

CompoundCryptococcus neoformansAspergillus fumigatusTrichophyton rubrumMicrosporum gypseum
Novel Triazole 3 0.1250.50.250.125
Novel Triazole 4 0.06250.250.1250.0625
Fluconazole 2-16>644-328-64
Voriconazole 0.03-10.25-20.03-10.06-2
Posaconazole 0.06-20.125-10.06-20.125-2
Itraconazole 0.06-20.125-10.03-10.06-2

Note: Data for novel triazoles are representative examples from published studies. Data for standard drugs are compiled from sources indicating typical MIC ranges.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent triazole antifungals relies heavily on understanding the structure-activity relationship. Key structural features that influence antifungal activity include:

  • The Triazole Ring: Essential for binding to the heme iron of CYP51.

  • The Dihalophenyl Group: Commonly a 2,4-difluorophenyl group, which interacts with the active site of the enzyme.

  • The Side Chain: Modifications to the side chain can significantly impact the antifungal spectrum, potency, and pharmacokinetic properties of the compound. For example, the incorporation of piperazine or piperidine moieties has been shown to enhance antifungal activity.[6][14]

Molecular docking studies are often employed to predict the binding interactions of newly designed triazole derivatives with the active site of CYP51, aiding in the rational design of more potent inhibitors.[9][14]

SAR Logic sar_concept Structure-Activity Relationship (SAR) Studies lead_compound Lead Triazole Compound sar_concept->lead_compound modification Chemical Modification of Side Chain lead_compound->modification docking Molecular Docking with CYP51 modification->docking synthesis Synthesis of Novel Derivatives docking->synthesis testing In Vitro & In Vivo Testing synthesis->testing testing->modification Iterative Refinement optimized Optimized Compound with Improved Activity testing->optimized

Caption: Logical flow of structure-activity relationship studies in triazole drug development.

Conclusion

The development of novel triazole antifungal agents is a dynamic field driven by the need to overcome the challenges of drug resistance and to broaden the spectrum of activity against emerging fungal pathogens. The protocols and data presented in these application notes provide a framework for researchers engaged in the design, synthesis, and evaluation of new triazole derivatives. A systematic approach, combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, is crucial for the successful development of the next generation of triazole antifungals.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding. Derivatives of 1,2,3-triazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The starting material, 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, offers a versatile platform for the synthesis of novel bioactive compounds. The two bromine atoms at the C4 and C5 positions serve as reactive handles for the introduction of diverse chemical moieties through various cross-coupling reactions, enabling the generation of extensive small-molecule libraries for drug discovery.

This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune responses. Its overexpression in various cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer immunotherapy.

Application Focus: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The strategic functionalization of the this compound core allows for the synthesis of compounds designed to inhibit the IDO1 enzyme. By replacing the bromine atoms with carefully selected aryl, heteroaryl, or amino groups, it is possible to create molecules that can fit into the active site of IDO1 and disrupt its catalytic activity. This leads to a reduction in the production of the immunosuppressive metabolite kynurenine, thereby helping to restore T-cell mediated anti-tumor immunity.

IDO1 Signaling Pathway and Point of Intervention

The diagram below illustrates the IDO1 signaling pathway and the intended point of intervention for the synthesized 4,5-disubstituted-2-methyl-2H-1,2,3-triazole derivatives.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Suppression cluster_2 Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catalyzes Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Teff_inhibition Effector T-cell (Teff) Inhibition Kynurenine->Teff_inhibition Inhibitor 4,5-Disubstituted- 2-methyl-2H-1,2,3-triazole Inhibitor->IDO1 Inhibits experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole coupling Cross-Coupling Reaction (Suzuki / Buchwald-Hartwig / Sonogashira) start->coupling library Library of 4,5-Disubstituted -2-methyl-2H-1,2,3-triazoles coupling->library screening In vitro Screening (e.g., IDO1 Inhibition Assay) library->screening cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) screening->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt regioselective_synthesis cluster_path1 Pathway 1: C4-Selective Coupling cluster_path2 Pathway 2: C5-Selective Coupling cluster_diversification Further Diversification start 4,5-Dibromo- 2-methyl-2H-1,2,3-triazole cond1 Condition Set 1 (e.g., Bulky Ligand, 1 eq. Boronic Acid) start->cond1 cond2 Condition Set 2 (e.g., Different Catalyst/Ligand) start->cond2 mono4 4-Aryl-5-bromo- 2-methyl-2H-1,2,3-triazole cond1->mono4 coupling2a Coupling with R' mono4->coupling2a mono5 4-Bromo-5-aryl- 2-methyl-2H-1,2,3-triazole cond2->mono5 coupling2b Coupling with R'' mono5->coupling2b product1 4-Aryl-5-R'- 2-methyl-2H-1,2,3-triazole coupling2a->product1 product2 4-R''-5-aryl- 2-methyl-2H-1,2,3-triazole coupling2b->product2

Application Notes and Protocols: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a versatile building block in organic synthesis, particularly as a scaffold for generating complex molecular architectures via sequential cross-coupling and click chemistry reactions. The inherent reactivity of the two bromine atoms allows for selective functionalization, opening avenues for the creation of diverse compound libraries for drug discovery and materials science.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] this compound is a valuable starting material that can be strategically functionalized to introduce diversity at the 4- and 5-positions of the triazole ring. This document outlines a representative synthetic workflow for the regioselective introduction of an alkyne at the 4-position via a Sonogashira coupling, followed by a copper-catalyzed click reaction to append a molecular fragment of interest.

Synthesis of this compound

The starting material can be synthesized from commercially available 4,5-dibromo-1H-1,2,3-triazole through N-methylation.

Protocol 1: Synthesis of this compound
Reagent/ParameterQuantityMoles (mmol)
4,5-dibromo-1H-1,2,3-triazole10.0 g44.1
Tetrahydrofuran (THF)90 mL-
Potassium carbonate (K₂CO₃)6.1 g44.2
Iodomethane (CH₃I)7.5 g (3.3 mL)53.0
Water50 mL-
Methyl tert-butyl ether (MTBE)As needed-
HexaneAs needed-
Reaction Temperature -10 °C to 40 °C-
Reaction Time Monitored by TLC-
Hypothetical Yield 85%-

Procedure:

  • Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-1H-1,2,3-triazole in 90 mL of tetrahydrofuran in a round-bottom flask.

  • Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.

  • Cool the reaction mixture to -10 °C in an ice-salt bath.

  • Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Allow the reaction to warm to 35-40 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 50 mL of water.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Extract the aqueous layer with methyl tert-butyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid product by filtration and dry under vacuum.

Sequential Functionalization: Sonogashira Coupling and Click Chemistry

A plausible and highly useful synthetic strategy involves a regioselective Sonogashira coupling to install an alkyne at one of the bromo-positions, followed by a CuAAC reaction. This creates a versatile intermediate for further diversification.

G A This compound B Regioselective Sonogashira Coupling A->B Terminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Base C 4-Alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole B->C D Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->D Organic Azide (R-N3), Cu(I) Catalyst E 4-(1,2,3-Triazolyl)-5-bromo-2-methyl-2H-1,2,3-triazole D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) E->F

Caption: Synthetic workflow for the functionalization of this compound.

Protocol 2: Regioselective Sonogashira Coupling

This protocol describes a hypothetical regioselective Sonogashira coupling to synthesize 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole. The selectivity for the 4-position over the 5-position can often be achieved under carefully controlled conditions, although this may require optimization.

Reagent/ParameterQuantityMoles (mmol)
This compound1.0 g4.15
Terminal Alkyne (e.g., Phenylacetylene)0.51 g (0.56 mL)5.0
Pd(PPh₃)₂Cl₂145 mg0.2075 (5 mol%)
Copper(I) Iodide (CuI)40 mg0.2075 (5 mol%)
Triethylamine (Et₃N)1.26 g (1.74 mL)12.45
Anhydrous Tetrahydrofuran (THF)20 mL-
Reaction Temperature Room Temperature-
Reaction Time 12 hours-
Hypothetical Yield 75%-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 g, 4.15 mmol), Pd(PPh₃)₂Cl₂ (145 mg, 5 mol%), and CuI (40 mg, 5 mol%).

  • Add anhydrous THF (20 mL) and triethylamine (1.74 mL, 12.45 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 0.56 mL, 5.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines the click reaction of the synthesized 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole with a representative azide (e.g., benzyl azide).

Reagent/ParameterQuantityMoles (mmol)
4-Alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole500 mg(Calculated from previous step)
Benzyl Azide1.1 eq.(Calculated based on alkyne)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.05 eq.(Calculated based on alkyne)
Sodium Ascorbate0.1 eq.(Calculated based on alkyne)
tert-Butanol/Water (1:1)10 mL-
Reaction Temperature Room Temperature-
Reaction Time 24 hours-
Hypothetical Yield 95%-

Procedure:

  • In a vial, dissolve the 4-alkynyl-5-bromo-2-methyl-2H-1,2,3-triazole in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add benzyl azide (1.1 equivalents).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in a minimal amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 24 hours. The product will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. If no precipitate forms, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

G cluster_0 Sonogashira Coupling cluster_1 CuAAC (Click Reaction) A Add this compound, Pd(PPh₃)₂Cl₂, CuI to flask B Add anhydrous THF and Et₃N A->B C Add Terminal Alkyne B->C D Stir at RT for 12h C->D E Filter through Celite D->E F Purify by Column Chromatography E->F G Dissolve Alkynyl-triazole and Azide in t-BuOH/H₂O F->G Alkynyl-triazole product H Add Sodium Ascorbate solution G->H I Add CuSO₄·5H₂O solution H->I J Stir at RT for 24h I->J K Isolate product by filtration or extraction J->K

Caption: Detailed workflow for the sequential Sonogashira coupling and CuAAC reaction.

Applications in Drug Discovery and Materials Science

The resulting 4-(1,2,3-triazolyl)-5-bromo-2-methyl-2H-1,2,3-triazole scaffold is a highly valuable intermediate. The newly formed triazole ring can be tailored with various functionalities by choosing the appropriate azide starting material, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The remaining bromine atom at the 5-position serves as a handle for further diversification through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the synthesis of highly complex and multi-functionalized molecules. These molecules can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents. In materials science, these extended, rigid, and nitrogen-rich structures can be explored for applications in organic electronics, coordination chemistry, and the development of functional polymers.

References

Application Notes and Protocols for the Functionalization of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dibromo-2-methyl-2H-1,2,3-triazole ring is a versatile scaffold in medicinal chemistry and materials science. The two bromine atoms serve as convenient leaving groups for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These application notes provide detailed protocols for the key functionalization strategies of this heterocyclic core, including its synthesis, metal-halogen exchange reactions, and various palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The starting material can be synthesized by the methylation of 4,5-dibromo-2H-1,2,3-triazole. This reaction typically yields a mixture of the N1 and N2 methylated isomers, which can be separated by column chromatography.

Experimental Protocol: N-methylation of 4,5-dibromo-2H-1,2,3-triazole.[1]
  • Reaction Setup: Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran (THF) in a round-bottom flask.

  • Base Addition: Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Methylation: Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Reaction: Allow the reaction to warm to 35-40 °C and stir until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by adding 50 mL of water.

  • Solvent Removal: Remove the THF by distillation under reduced pressure.

  • Extraction: Extract the aqueous residue with methyl tert-butyl ether.

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of 4,5-dibromo-1-methyl-1H-1,2,3-triazole and this compound, can be purified by silica gel column chromatography to isolate the desired 2-methyl isomer.

Functionalization via Bromine-Lithium Exchange

One of the most effective methods for the selective functionalization of the this compound ring is through a bromine-lithium exchange reaction. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in the selective lithiation at the 5-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. A subsequent bromine-lithium exchange at the 4-position can be performed to achieve disubstitution.[1]

Experimental Protocol: Monosubstitution via Bromine-Lithium Exchange[2]
  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF (20 mL) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add the desired electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data: Bromine-Lithium Exchange and Electrophilic Quench
ElectrophileProductYield (%)
H₂O4-Bromo-2-methyl-2H-1,2,3-triazole93
CO₂ (then H⁺)4-Bromo-2-methyl-2H-1,2,3-triazole-5-carboxylic acid85
Methyl chloroformateMethyl 4-bromo-2-methyl-2H-1,2,3-triazole-5-carboxylate88
Benzophenone(4-Bromo-2-methyl-2H-1,2,3-triazol-5-yl)(phenyl)methanol71
Dimethyl disulfide4-Bromo-2-methyl-5-(methylthio)-2H-1,2,3-triazole91.5
Diphenyl disulfide4-Bromo-2-methyl-5-(phenylthio)-2H-1,2,3-triazole82

Note: Yields are based on the analogous 2-methoxymethyl-substituted triazole and are expected to be similar for the 2-methyl derivative.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the triazole ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl substituents. The reaction can be performed under aqueous conditions, aligning with green chemistry principles.[3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or an expanded-ring N-heterocyclic carbene palladium complex (0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of water and an organic solvent like toluene or DMF.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere, with or without microwave irradiation, until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from minutes (microwave) to several hours (conventional heating).

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. Selective monoamination can be achieved by careful control of reaction conditions and the use of bulky aminating agents.[4]

  • Reaction Setup: To a reaction vial, add this compound (1.0 eq), the amine (1.1-2.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like X-Phos), and a base such as Cs₂CO₃ or NaOtBu.

  • Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or DMF) and heat the mixture under an inert atmosphere. Microwave irradiation can significantly reduce reaction times.[5][6]

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functional groups for further transformations, such as click chemistry.[7]

  • Reaction Setup: In a flask, combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

  • Reaction: Stir the mixture in a suitable solvent (e.g., THF or DMF) under an inert atmosphere at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction with organostannanes and is a reliable method for forming C-C bonds with a high tolerance for various functional groups.

  • Reaction Setup: Combine this compound (1.0 eq), the organostannane reagent (1.1-1.5 eq), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in an appropriate solvent like toluene or DMF.

  • Reaction: Heat the reaction mixture under an inert atmosphere until completion.

  • Work-up and Purification: Cool the reaction, and perform a work-up involving an aqueous fluoride solution to remove tin byproducts. Extract the product, dry, and purify by column chromatography.

Quantitative Data: Representative Cross-Coupling Reactions
Coupling ReactionCoupling Partner ExampleProduct TypeRepresentative Yield (%)
Suzuki-MiyauraPhenylboronic acid4-Bromo-2-methyl-5-phenyl-2H-1,2,3-triazole70-95
Buchwald-HartwigAniline4-Bromo-2-methyl-5-(phenylamino)-2H-1,2,3-triazole60-85
SonogashiraPhenylacetylene4-Bromo-2-methyl-5-(phenylethynyl)-2H-1,2,3-triazole75-90
StilleTributyl(phenyl)stannane4-Bromo-2-methyl-5-phenyl-2H-1,2,3-triazole70-85

Note: Yields are estimates based on similar heterocyclic systems and may vary depending on the specific substrates and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,3-triazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by the bromo substituents. This allows for the direct displacement of the bromine atoms by strong nucleophiles.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the nucleophile (e.g., a sodium or potassium salt of a thiol or an alcohol, or an amine) (1.1-2.5 eq) and a base if necessary (e.g., K₂CO₃).

  • Reaction: Heat the reaction mixture until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Visualized Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization Pathways start 4,5-Dibromo-2H-1,2,3-triazole step1 Methylation (CH3I, K2CO3, THF) start->step1 product This compound step1->product lithiation n-BuLi product->lithiation 1. Br/Li Exchange cross_coupling Pd-Catalyzed Reactions product->cross_coupling 2. Cross-Coupling snar Nucleophilic Substitution product->snar 3. SNAr quench Electrophile (E+) lithiation->quench suzuki Suzuki (ArB(OH)2) cross_coupling->suzuki buchwald Buchwald (R2NH) cross_coupling->buchwald sonogashira Sonogashira (R-C≡CH) cross_coupling->sonogashira stille Stille (R-SnBu3) cross_coupling->stille nucleophile Nucleophile (Nu-) snar->nucleophile mono_sub 4-Bromo-5-E-2-methyl-triazole quench->mono_sub cc_product Substituted Triazoles suzuki->cc_product buchwald->cc_product sonogashira->cc_product stille->cc_product snar_product 4-Bromo-5-Nu-2-methyl-triazole nucleophile->snar_product

Caption: Overall workflow for the synthesis and functionalization of this compound.

cross_coupling_logic cluster_reagents Key Reagents title Decision Logic for Cross-Coupling Reaction Choice start Desired Bond Formation? c_c C-C Bond start->c_c Aryl/Alkyl c_n C-N Bond start->c_n Amine c_alkyne C-C(sp) Bond start->c_alkyne Alkyne suzuki Suzuki-Miyaura c_c->suzuki Organoboron available stille Stille c_c->stille Organostannane available buchwald Buchwald-Hartwig c_n->buchwald sonogashira Sonogashira c_alkyne->sonogashira boronic_acid Ar-B(OH)2 suzuki->boronic_acid stannane R-SnBu3 stille->stannane amine R2NH buchwald->amine alkyne R-C≡CH sonogashira->alkyne

Caption: Logical relationships for selecting a cross-coupling method based on the desired bond formation.

References

Application of Dibromo Triazoles in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3] The 1,2,4-triazole scaffold, in particular, is a key pharmacophore in several FDA-approved anticancer drugs such as letrozole and anastrozole.[2] Emerging structure-activity relationship (SAR) studies have indicated that the incorporation of halogen atoms, especially bromine, onto the triazole core or its substituents can significantly enhance cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for the investigation of dibromo triazole derivatives in cancer research, focusing on their synthesis, in vitro evaluation, and mechanism of action.

Featured Compound Class: Bromo- and Dibromo-Substituted Phenyl-Triazoles

This application note will focus on a class of 1,2,4-triazole derivatives bearing bromo- and dibromo-phenyl substituents. These compounds have shown promising anticancer activity in preclinical studies. While a specific dibromo triazole's complete dataset from a single source is not available, this document compiles and presents a representative synthesis and evaluation workflow based on published research on closely related analogues.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative bromo- and dibromo-substituted triazole derivatives against various human cancer cell lines, as determined by the MTT assay.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
7d 1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-oneHeLa (Cervical)9.8[4]
MCF-7 (Breast)15.2[4]
8b 1-(1-(4-bromophenyl)-3-phenylpropan-2-yl)-1H-1,2,4-triazoleHeLa (Cervical)12.3[4]
MCF-7 (Breast)> 50[4]
10d 1-(2,4-dichlorophenyl)-4-(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dioneHeLa (Cervical)9.8[4]
MCF-7 (Breast)10.2[4]
A549 (Lung)16.5[4]
7a,c 1,2,3-Triazole-containing chalcone derivatives with a bromo groupA549 (Lung)8.67 - 9.74[5]

Experimental Protocols

Synthesis of Bromo-Substituted 1,2,4-Triazole Derivatives (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole derivatives.[4]

Step 1: Synthesis of 2-bromo-1,3-diarylpropan-1-one (Intermediate 1)

  • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-phenylethan-1-one.

  • React the resulting α-bromo ketone with a substituted benzaldehyde in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the chalcone.

  • The chalcone is then subjected to further reactions to form the desired propan-1-one intermediate.

Step 2: Synthesis of 1,3-diaryl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (Final Product)

  • To a solution of 1,2,4-triazole (1.2 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add a solution of the bromo-substituted intermediate 1 (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final bromo-substituted 1,2,4-triazole derivative.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxicity of compounds on cancer cell lines.

  • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the dibromo triazole compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of dibromo triazoles on the cell cycle distribution.

  • Seed cells in 6-well plates and treat them with the dibromo triazole compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to detect and quantify apoptosis induced by the dibromo triazole compounds.

  • Treat the cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structure Confirmation (NMR, MS, etc.) s3->s4 iv1 Cell Culture s4->iv1 Test Compound iv2 MTT Assay (Cytotoxicity) iv1->iv2 iv3 Cell Cycle Analysis (Flow Cytometry) iv1->iv3 iv4 Apoptosis Assay (Annexin V/PI) iv1->iv4

Caption: General experimental workflow for the synthesis and in vitro evaluation of dibromo triazoles.

apoptosis_pathway Triazole Dibromo Triazole Mitochondria Mitochondria Triazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by dibromo triazoles.

cell_cycle_pathway Triazole Dibromo Triazole G2M G2/M Checkpoint Triazole->G2M Targets Arrest Cell Cycle Arrest G2M->Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1

Caption: Model of G2/M cell cycle arrest induced by dibromo triazoles.

Mechanism of Action

Dibromo triazole derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death.[5] This is often initiated through the intrinsic mitochondrial pathway, leading to the activation of caspase cascades. Furthermore, these compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase, thereby inhibiting cell proliferation.[5] The precise molecular targets can vary depending on the specific substitutions on the triazole ring, but may include key regulatory proteins involved in cell division and survival signaling pathways.

Conclusion

Dibromo triazoles represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is achievable through established chemical routes, and their biological activity can be robustly evaluated using standard in vitro assays. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug discovery to further explore the therapeutic potential of this chemical scaffold. Further investigations, including in vivo studies and detailed mechanistic elucidation, are warranted to advance these compounds towards clinical applications.

References

Application Notes and Protocols for Substituted 1,2,3-Triazoles as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of substituted 1,2,3-triazoles, including their synthesis, evaluation, and potential mechanisms of action. Detailed protocols for key experiments are provided to facilitate research and development in this promising area of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. Substituted 1,2,3-triazoles have garnered considerable attention in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The 1,2,3-triazole core can be readily synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which allows for the creation of diverse molecular libraries for screening.[1][2] This heterocycle is a bioisostere of amide, ester, and carboxylic acid groups, and its derivatives have been shown to be potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]

Data Presentation: Antibacterial Activity of Substituted 1,2,3-Triazoles

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted 1,2,3-triazole derivatives against common Gram-positive and Gram-negative bacteria. This data is compiled from multiple studies and is intended to provide a comparative overview of the antibacterial potential of this class of compounds.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Paeonol 1,2,3-triazole derivativesStaphylococcus aureus, Escherichia coli>100[1]
Aryl-substituted 1,2,3-triazoles linked to carbohydratesStaphylococcus aureus-[2]
1,2,3-Triazole/sulfonate analoguesStreptococcus pneumoniae39.33 - 62.53 (IC50)[5]
1,2,3-Triazole-sucrose derivativesMycobacterium tuberculosis H37Rv3.125[5]
1,2,3-Triazole tethered thymol-1,3,4-oxadiazole derivativesEscherichia coli, Staphylococcus aureus-[3]
Dapsone-derived 1,2,3-triazolesStaphylococcus aureus25
Dapsone-derived 1,2,3-triazolesEscherichia coli22
1,2,3-Triazole-containing inhibitors of DNA gyraseMycobacterium tuberculosisPotent activity reported[6]
1,2,3-Triazole GlycosidesStaphylococcus aureus5-10[7]
1,2,3-Triazole GlycosidesPseudomonas aeruginosa5-10[7]
1,2,3-Triazole GlycosidesCandida albicans10[7]
1,2,3-Triazole GlycosidesAspergillus niger10[7]

Note: "-" indicates that the study reported activity but did not provide a specific MIC value in the abstract. The full text would need to be consulted for detailed quantitative data.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of substituted 1,2,3-triazoles are provided below. These protocols are based on standard methods reported in the literature.

Protocol 1: Synthesis of Substituted 1,2,3-Triazoles via CuAAC (Click Chemistry)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • Prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure 1,2,3-triazole derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (substituted 1,2,3-triazoles) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: Cytotoxicity Assay using MTT

This protocol is used to assess the cytotoxicity of the synthesized compounds against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a negative control (cells in medium only).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial activity of substituted 1,2,3-triazoles.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation azide Organic Azide click_reaction CuAAC 'Click' Reaction azide->click_reaction alkyne Terminal Alkyne alkyne->click_reaction purification Purification (Column Chromatography) click_reaction->purification characterization Characterization (NMR, MS) purification->characterization triazole Substituted 1,2,3-Triazole characterization->triazole mic_assay MIC Assay (Broth Microdilution) triazole->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT, LDH) triazole->cytotoxicity_assay data_analysis Data Analysis (MIC & IC50 Determination) mic_assay->data_analysis cytotoxicity_assay->data_analysis results Results data_analysis->results

Caption: Experimental workflow for synthesis and antibacterial evaluation.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Substituted 1,2,3-triazoles are proposed to exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.

mechanism_of_action cluster_bacterial_cell Bacterial Cell triazole Substituted 1,2,3-Triazole dna_gyrase DNA Gyrase (GyrA & GyrB subunits) triazole->dna_gyrase Inhibition dna_replication DNA Replication & Transcription supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Supercoiling cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase supercoiled_dna->dna_replication

Caption: Proposed inhibition of DNA gyrase by 1,2,3-triazoles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Methylation of 4,5-dibromo-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 4,5-dibromo-2H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the methylation of 4,5-dibromo-2H-1,2,3-triazole, a reaction that typically yields a mixture of two regioisomers: 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer) and 4,5-dibromo-2-methyl-2H-1,2,3-triazole (N2-isomer).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The methylating agent (e.g., methyl iodide) may have degraded, or the base (e.g., potassium carbonate, sodium methoxide) may be of poor quality or hydrated. 2. Incomplete Deprotonation: The base used may not be strong enough to effectively deprotonate the triazole. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use fresh, anhydrous reagents. Ensure the methylating agent is properly stored. 2. Consider using a stronger base, such as sodium hydride (NaH), or a different base/solvent combination. 3. Gradually increase the reaction temperature and monitor the progress by TLC. For instance, reactions with potassium carbonate in THF can be warmed from -10 °C to 35-40 °C[1]. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Poor Regioselectivity (Mixture of N1 and N2 isomers) 1. Reaction Conditions: The choice of solvent and base significantly influences the ratio of N1 to N2 isomers. Polar aprotic solvents like DMF tend to favor the formation of the N2-isomer, while other conditions might favor the N1-isomer. 2. Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the 4,5-dibromo-2H-1,2,3-triazole ring influence the site of methylation.1. To favor the N2-isomer (this compound), consider using potassium carbonate in DMF[2]. For the N1-isomer (4,5-dibromo-1-methyl-1H-1,2,3-triazole), a method using potassium carbonate in THF followed by a specific precipitation procedure has been reported to yield the pure N1 isomer[1]. 2. While difficult to alter for this specific substrate, understanding these intrinsic factors can help in selecting appropriate reaction conditions to favor one isomer.
Formation of Side Products (e.g., Over-methylation) 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to the formation of a quaternary triazolium salt. 2. Reaction Temperature Too High: Higher temperatures can sometimes promote side reactions.1. Use a controlled amount of the methylating agent (e.g., 1.1 to 1.2 equivalents). 2. Maintain the recommended reaction temperature and monitor the reaction closely.
Difficulty in Separating Isomers 1. Similar Polarity: The N1 and N2 isomers can have very similar polarities, making separation by column chromatography challenging. 2. Co-precipitation/Co-crystallization: The isomers may crystallize together from the solution.1. Fractional Crystallization: A reported method for isolating the N1-isomer involves precipitation from a mixture of methyl tert-butyl ether and hexane[1]. This suggests that solubility differences can be exploited. 2. Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and use a high-resolution silica gel. Monitoring with a sensitive visualization technique (e.g., potassium permanganate stain) can aid in distinguishing closely eluting spots.
Ambiguous Spectroscopic Data (NMR) 1. Presence of Both Isomers: The 1H and 13C NMR spectra will show two sets of peaks if both isomers are present. 2. Residual Solvent or Reagents: Peaks from solvents or unreacted starting materials can complicate the spectra.1. Compare the obtained spectra with literature data for the pure N1 and N2 isomers to identify the signals corresponding to each. The chemical shift of the methyl group is a key diagnostic handle. For the N1-isomer, the methyl protons appear around 4.2 ppm, while for the N2-isomer, they are around 4.4 ppm in CDCl3. 2. Ensure the product is thoroughly dried under vacuum to remove residual solvents. Compare the spectrum to that of the starting material to check for its presence.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for the N1 and N2 methylated isomers?

A1: While specific shifts can vary slightly based on the solvent and instrument, typical chemical shifts are as follows:

  • 4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1-isomer):

    • 1H NMR (CDCl3): ~4.2 ppm (s, 3H, N-CH3)

    • 13C NMR (CDCl3): ~38 ppm (N-CH3), ~125 ppm (C4/C5-Br)

  • This compound (N2-isomer):

    • 1H NMR (CDCl3): ~4.4 ppm (s, 3H, N-CH3)

    • 13C NMR (CDCl3): ~43 ppm (N-CH3), ~120 ppm (C4/C5-Br)

Q2: Which methylating agent is most suitable for this reaction?

A2: Methyl iodide (CH3I) is a commonly used and effective methylating agent for this transformation. Other methylating agents like dimethyl sulfate could also be used, but reaction conditions would need to be optimized.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to distinguish the starting material from the two product isomers. The starting triazole is more polar and will have a lower Rf value than the methylated products.

Q4: What is the key to achieving high regioselectivity?

A4: The choice of base and solvent system is critical. For instance, using potassium carbonate in DMF has been reported to favor the N2 isomer[2]. Conversely, specific workup procedures after using potassium carbonate in THF have been shown to isolate the N1 isomer in good yield[1]. Experimentation with different conditions is often necessary to optimize for the desired isomer.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Methylation of 4,5-dibromo-2H-1,2,3-triazole

Product Isomer Methylating Agent Base Solvent Temperature (°C) Yield (%) Reference
4,5-dibromo-1-methyl-1H-1,2,3-triazole (N1)IodomethaneK2CO3THF-10 to 4057[1]
This compound (N2)IodomethaneK2CO3DMF0 - 2061.2[1]

Experimental Protocols

Protocol 1: Synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole (Favored N1-isomer Isolation)

This protocol is adapted from a procedure that allows for the isolation of the N1-isomer[1].

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add 6.1 g (44.2 mmol) of anhydrous potassium carbonate to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Addition of Methylating Agent: Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Reaction: Allow the reaction to warm to 35-40 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Remove the THF by distillation under reduced pressure.

  • Extraction: Extract the aqueous residue with methyl tert-butyl ether. Dry the combined organic phases over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase to dryness under reduced pressure. To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow dropwise addition of 70 mL of hexane to induce precipitation. Stir the resulting slurry for 1-2 hours at room temperature.

  • Isolation: Collect the solid by filtration to obtain pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.

Protocol 2: Synthesis of this compound (Favored N2-isomer Formation)

This protocol is based on conditions known to favor N2-alkylation of triazoles[1][2].

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromo-2H-1,2,3-triazole in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add 1.1 equivalents of anhydrous potassium carbonate.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Methylating Agent: Slowly add 1.2 equivalents of iodomethane.

  • Reaction: Allow the reaction to warm to 20 °C and stir for several hours until completion (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products start_triazole 4,5-dibromo-2H-1,2,3-triazole reaction_step Methylation in Anhydrous Solvent start_triazole->reaction_step start_reagents Methylating Agent (CH3I) Base (e.g., K2CO3) start_reagents->reaction_step workup Quenching & Extraction reaction_step->workup purification Purification (Precipitation/Chromatography) workup->purification n1_isomer 4,5-dibromo-1-methyl- 1H-1,2,3-triazole purification->n1_isomer n2_isomer 4,5-dibromo-2-methyl- 2H-1,2,3-triazole purification->n2_isomer troubleshooting_logic start Low Yield or Poor Selectivity? check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) check_reagents->optimize_conditions purification_issue Difficulty in Isomer Separation? optimize_conditions->purification_issue fractional_crystallization Attempt Fractional Crystallization purification_issue->fractional_crystallization Yes success Improved Yield & Selectivity purification_issue->success No optimize_chromatography Optimize Column Chromatography fractional_crystallization->optimize_chromatography optimize_chromatography->success

References

Technical Support Center: Purification of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole from its isomers, primarily the 4,5-dibromo-1-methyl-1H-1,2,3-triazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation of Isomers using Flash Chromatography

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the two isomers. The 2-methyl isomer is noted to be less polar than the 1-methyl isomer.
- Start with a low polarity eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is recommended for better resolution.
- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before scaling up to flash chromatography.
Column Overloading Exceeding the loading capacity of the column will lead to broad peaks and poor separation.
- Reduce the amount of crude sample loaded onto the column. As a general rule, aim for 1-10% of the silica gel weight.
Incorrect Column Packing An improperly packed column can lead to channeling and uneven flow, resulting in poor separation.
- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Isomers Co-eluting The polarity difference between the isomers might be too small for complete separation under the current conditions.
- Consider using a different stationary phase, such as a reverse-phase column, if standard silica gel is not effective.

Issue 2: Low Yield of the Desired 2-methyl Isomer After Purification

Potential Cause Troubleshooting Step
Incomplete Reaction The initial methylation reaction may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.
- Monitor the reaction progress using TLC or HPLC to ensure full consumption of the starting material.
- Consider increasing the reaction time or temperature, or adding more of the methylating agent.
Loss of Product During Extraction The desired product may be partially lost in the aqueous phase during the work-up.
- Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.
Degradation of the Product The triazole ring can be sensitive to certain conditions.
- Avoid unnecessarily harsh conditions (e.g., strong acids or bases, high temperatures for extended periods) during the reaction and purification process.
Suboptimal Crystallization/Precipitation Conditions If using crystallization for purification, the conditions may not be favoring the isolation of the 2-methyl isomer. One documented procedure specifically isolates the 1-methyl isomer by precipitation[1][2].
- The mother liquor after precipitation of the 1-methyl isomer should be enriched with the 2-methyl isomer. Concentrate the mother liquor and purify by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the methylation of 4,5-dibromo-1H-1,2,3-triazole?

The methylation of 4,5-dibromo-1H-1,2,3-triazole typically yields a mixture of two main isomers: this compound and 4,5-dibromo-1-methyl-1H-1,2,3-triazole[1].

Q2: How can I distinguish between the 1-methyl and 2-methyl isomers?

The two isomers can be distinguished using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shift of the methyl protons will be different for each isomer. For this compound, the methyl protons appear as a singlet at approximately 4.17 ppm in chloroform-d[1]. 13C NMR can also be a powerful tool for distinguishing between triazole isomers[3].

  • High-Performance Liquid Chromatography (HPLC) : The two isomers will have different retention times on an appropriate HPLC column. One documented method shows a retention time of 0.90 min for the 2-methyl isomer under their specific analytical conditions[1].

  • Mass Spectrometry (MS) : While both isomers have the same molecular weight, their fragmentation patterns might differ. MS is often used in conjunction with a separation technique like HPLC or GC to confirm the mass of the eluting peaks[1].

Q3: What is a typical yield for the synthesis of this compound?

In a documented synthesis, this compound was isolated in a 61.2% yield after purification by flash chromatography[1]. Another procedure focusing on the isolation of the 1-methyl isomer reported a 57% yield for that specific isomer[1][2]. The ratio of isomers can be influenced by the reaction conditions.

Q4: Are there any specific safety precautions I should take when working with these compounds?

Yes, this compound is classified with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat[4].

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Flash Chromatography [1]

  • Reaction Setup : To a solution of 4,5-dibromo-1H-1,2,3-triazole (0.401 g, 1.768 mmol) in DMF (6 mL) at 0 °C, add potassium carbonate (0.366 g, 2.65 mmol) followed by the dropwise addition of iodomethane (0.116 mL, 1.856 mmol).

  • Reaction Monitoring : Stir the reaction and monitor its progress by HPLC. If the reaction is incomplete, additional iodomethane may be added.

  • Work-up : Quench the reaction with 10 mL of water. Extract the aqueous layer twice with 50 mL of ethyl acetate.

  • Washing : Wash the combined organic layers with 10% LiCl solution and then with brine.

  • Drying and Concentration : Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Load the crude product onto a 40g ISCO column and purify by flash chromatography using a gradient of 0-100% ethyl acetate in hexanes. The this compound is typically the first isomer to elute.

Data Presentation

Table 1: Summary of a Reported Purification of this compound

ParameterValueReference
Starting Material4,5-dibromo-1H-1,2,3-triazole[1]
Methylating AgentIodomethane[1]
BasePotassium Carbonate[1]
SolventN,N-dimethyl-formamide (DMF)[1]
Purification MethodFlash Chromatography (0-100% EtOAc in hexanes)[1]
Yield of this compound61.2%[1]
1H NMR (400MHz, CDCl3) of 2-methyl isomerδ 4.17 (s, 3H)[1]

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4,5-dibromo-1H-1,2,3-triazole reagents Iodomethane, K2CO3, DMF reaction Methylation Reaction start->reaction reagents->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with LiCl and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography isomer1 This compound (Product) chromatography->isomer1 isomer2 4,5-Dibromo-1-methyl-1H-1,2,3-triazole (Isomer) chromatography->isomer2

References

Technical Support Center: Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted triazoles, particularly through the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired triazole product. What are the potential causes and how can I improve my yield?

A1: Low or no yield in triazole synthesis is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:

  • Catalyst Activity: The active catalytic species in CuAAC is Cu(I), which can readily oxidize to the inactive Cu(II).[1][2]

    • Troubleshooting:

      • Use a reducing agent: Add a reducing agent like sodium ascorbate to in situ generate and maintain the Cu(I) oxidation state from a Cu(II) source (e.g., CuSO₄).[1][2] A 3- to 10-fold excess of sodium ascorbate is commonly used.[1]

      • Oxygen-free environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).[2]

      • Ligand stabilization: Use a stabilizing ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to protect the Cu(I) catalyst from oxidation and disproportionation.[3]

  • Purity of Reagents and Solvents: Impurities in your starting materials (azide and alkyne) or solvents can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your azide and alkyne using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Use dry, degassed solvents, as water and oxygen can negatively impact the catalyst.

  • Reaction Conditions: Suboptimal reaction conditions can lead to poor conversion.

    • Troubleshooting:

      • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary for less reactive substrates.[4]

      • Solvent: The choice of solvent can significantly impact the reaction. Common solvents include THF, DMF, DMSO, and mixtures of water with t-butanol or other organic solvents.[1][5] The ideal solvent should solubilize all reactants.

      • Concentration: Ensure that the concentration of reactants is appropriate. Very dilute conditions may slow down the reaction rate.

Issue 2: Difficulty in Product Purification

Q2: My final product is contaminated with copper, and I'm having trouble purifying it. What are the best methods to remove copper salts?

A2: Copper contamination is a frequent problem in CuAAC reactions.[4] Here are several effective purification strategies:

  • Aqueous Work-up with a Chelating Agent:

    • Method: During the aqueous work-up, wash the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia. These will form a complex with the copper ions, facilitating their removal into the aqueous phase.

  • Filtration through Silica Gel:

    • Method: A simple filtration of the crude reaction mixture through a short plug of silica gel can effectively remove a significant portion of the copper catalyst.

  • Precipitation and Filtration:

    • Method: In some cases, the triazole product can be precipitated by adding a non-solvent, leaving the copper salts in the solution. Alternatively, bubbling hydrogen sulfide (H₂S) gas through the reaction mixture in a solvent like DMF can precipitate copper sulfide, which can then be removed by filtration.[6] (Caution: H₂S is highly toxic and should be handled in a well-ventilated fume hood).

  • Use of Solid-Supported Catalysts:

    • Method: Employing a heterogeneous copper catalyst (e.g., copper on charcoal, zeolites, or polymers) allows for easy removal of the catalyst by simple filtration after the reaction is complete, minimizing contamination in the final product.[4]

Frequently Asked Questions (FAQs)

Q3: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the regioselectivity for the 1,4-isomer in my 1,2,3-triazole synthesis?

A3: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes without a catalyst often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[7][8] To achieve high regioselectivity for the 1,4-isomer, the use of a copper(I) catalyst is crucial. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its excellent regioselectivity, exclusively yielding the 1,4-disubstituted product.[9] If you are still observing a mixture of isomers, ensure that your catalytic system is active and that the reaction is proceeding via the copper-catalyzed pathway and not the thermal, uncatalyzed route. This can be achieved by following the troubleshooting steps for catalyst activity outlined in Issue 1 .

Q4: I need to synthesize the 1,5-disubstituted 1,2,3-triazole isomer. What synthetic strategies should I consider?

A4: While CuAAC is excellent for 1,4-isomers, other methods are required for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. One of the most effective methods is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[9] Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the cycloaddition to yield the 1,5-regioisomer.[10] Additionally, certain base-catalyzed methods using terminal alkynes and aryl azides in DMSO with a strong base like t-BuOK have been shown to favor the formation of 1,5-disubstituted products.[10]

Q5: Are there any safety concerns I should be aware of when working with organic azides?

A5: Yes, organic azides are energetic compounds and can be explosive, especially low molecular weight azides.[4] It is crucial to handle them with care.

  • General Precautions:

    • Always handle organic azides behind a blast shield.

    • Avoid high temperatures and sudden shocks.

    • Do not use metal spatulas or ground-glass joints, as friction can initiate decomposition.

    • It is generally recommended to use azides in solution and to avoid isolating them in a pure, concentrated form whenever possible.

    • For larger scale reactions, consider in situ generation of the azide.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of water and t-butanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution.

  • Then, add the sodium ascorbate solution to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine. To remove residual copper, wash with a dilute aqueous solution of EDTA or ammonia.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data Summary

Table 1: Effect of Catalyst System on the Yield of a Model CuAAC Reaction *

Catalyst SystemLigandSolventTemperature (°C)Yield (%)
CuSO₄/Sodium AscorbateNoneH₂O/t-BuOH2595
CuINoneTHF2588
CuSO₄/Sodium AscorbateTBTAH₂O/t-BuOH25>98
Cu₂ONoneDioxane6087[4]

*Yields are representative and can vary significantly based on the specific substrates used.

Visualized Workflows

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent/Solvent Purity start->reagents conditions Optimize Reaction Conditions start->conditions sub_catalyst1 Add Reducing Agent (e.g., Sodium Ascorbate) catalyst->sub_catalyst1 sub_catalyst2 Use Inert Atmosphere (N2 or Ar) catalyst->sub_catalyst2 sub_catalyst3 Add Stabilizing Ligand (e.g., TBTA) catalyst->sub_catalyst3 sub_reagents1 Purify Starting Materials reagents->sub_reagents1 sub_reagents2 Use Dry, Degassed Solvents reagents->sub_reagents2 sub_conditions1 Adjust Temperature conditions->sub_conditions1 sub_conditions2 Screen Different Solvents conditions->sub_conditions2 end_node Improved Yield sub_catalyst1->end_node sub_catalyst2->end_node sub_catalyst3->end_node sub_reagents1->end_node sub_reagents2->end_node sub_conditions1->end_node sub_conditions2->end_node

Caption: Troubleshooting workflow for low yields in triazole synthesis.

Regioselectivity_Strategy start Desired Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 1,4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 1,5 method_cu Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->method_cu method_ru Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_1_5->method_ru method_base Base-Catalyzed Cycloaddition (e.g., t-BuOK in DMSO) isomer_1_5->method_base product_1_4 Product: 1,4-Isomer method_cu->product_1_4 product_1_5 Product: 1,5-Isomer method_ru->product_1_5 method_base->product_1_5

Caption: Selection of synthetic strategy based on desired triazole regiochemistry.

References

Technical Support Center: Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent method is the methylation of 4,5-dibromo-2H-1,2,3-triazole using a methylating agent, such as methyl iodide, in the presence of a base.[1] This reaction, however, can lead to a mixture of constitutional isomers.

Q2: What are the primary side products I should expect in this synthesis?

A2: The major side product is the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole, formed by methylation at the N1 position of the triazole ring instead of the desired N2 position.[1][2] Other potential impurities include unreacted 4,5-dibromo-2H-1,2,3-triazole and over-methylated quaternary triazolium salts.[3]

Q3: How can I influence the regioselectivity of the methylation to favor the desired N2-isomer?

A3: The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and reaction temperature.[4] The presence of two bromine atoms at the 4 and 5 positions of the triazole ring can help direct alkylation to the N2 position.[5]

Q4: What are the key safety precautions I should take during this synthesis?

A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methyl iodide is toxic and a suspected carcinogen and should be handled with extreme care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of a high percentage of the N1-isomer.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; one literature procedure suggests warming to 35-40 °C.[1] - Ensure an appropriate base (e.g., potassium carbonate) is used in a suitable solvent (e.g., THF or DMF).[1][7] - Adjust reaction conditions to favor N2-alkylation (see FAQs).
Presence of a significant amount of the N1-methylated isomer - Reaction conditions favor N1-alkylation.- Modify the solvent and base combination. For instance, the use of potassium carbonate in DMF has been reported for this reaction.[7] - Isolate the desired N2-isomer through careful purification.
Product contains unreacted 4,5-dibromo-2H-1,2,3-triazole - Insufficient amount of methylating agent. - Reaction time is too short.- Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Formation of a polar, water-soluble byproduct - Over-methylation leading to the formation of a quaternary triazolium salt.[3]- Avoid a large excess of the methylating agent. - Control the reaction temperature to prevent runaway reactions. - During workup, the quaternary salt will likely partition into the aqueous phase.
Difficulty in purifying the final product - The N1 and N2 isomers have similar polarities, making chromatographic separation challenging.- Attempt fractional crystallization. One method involves precipitating the N1-isomer from a mixture of methyl tert-butyl ether and hexane.[1] - If crystallization is ineffective, column chromatography on silica gel using a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) may be attempted.

Data Presentation

Table 1: Reported Yields for the Methylation of 4,5-dibromo-2H-1,2,3-triazole

ProductReagents and ConditionsYieldReference
4,5-dibromo-1-methyl-1H-1,2,3-triazoleIodomethane, Potassium Carbonate, THF, -10 °C to 35-40 °C57%[1]
This compoundIodomethane, Potassium Carbonate, N,N-dimethyl-formamide, 0 - 20 °C61.2%[1]

Experimental Protocols

Detailed Methodology for the Methylation of 4,5-dibromo-2H-1,2,3-triazole

This protocol is a composite based on literature procedures.[1]

Materials:

  • 4,5-dibromo-2H-1,2,3-triazole

  • Iodomethane

  • Potassium carbonate

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous tetrahydrofuran.

  • Add 6.1 g (44.2 mmol) of potassium carbonate to the solution.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and then heat to 35-40 °C.

  • Stir the reaction at this temperature until completion, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Extract the aqueous residue with methyl tert-butyl ether.

  • Dry the combined organic phases over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • For purification, dissolve the residual solid in a minimal amount of methyl tert-butyl ether (e.g., 10 mL).

  • Slowly add hexane (e.g., 70 mL) dropwise to induce precipitation of the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid by filtration to isolate the N1-isomer. The desired N2-isomer is expected to be enriched in the filtrate. Further purification of the filtrate by chromatography may be necessary to obtain pure this compound.

Visualizations

Synthesis_Pathway 4,5-dibromo-2H-1,2,3-triazole 4,5-dibromo-2H-1,2,3-triazole Desired_Product This compound 4,5-dibromo-2H-1,2,3-triazole->Desired_Product N2-Methylation Side_Product_1 4,5-dibromo-1-methyl-1H-1,2,3-triazole 4,5-dibromo-2H-1,2,3-triazole->Side_Product_1 N1-Methylation Methylating_Agent Methyl Iodide Methylating_Agent->Desired_Product Methylating_Agent->Side_Product_1 Side_Product_3 Quaternary Triazolium Salt Methylating_Agent->Side_Product_3 Base Base (e.g., K2CO3) Base->Desired_Product Base->Side_Product_1 Desired_Product->Side_Product_3 Over-methylation Side_Product_2 Unreacted Starting Material

Caption: Synthesis pathway for this compound and potential side products.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcomes Outcomes & Solutions Start Reaction Complete Analysis Analyze Crude Product (TLC, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield Check Yield HighN1 High N1-Isomer? Analysis->HighN1 Check Isomer Ratio UnreactedSM Unreacted SM? Analysis->UnreactedSM Check for SM PureProduct Pure Product Analysis->PureProduct If all checks pass Optimize Optimize Conditions (Temp, Base) LowYield->Optimize Yes HighN1->Optimize Yes Purify Purify (Crystallization, Chromatography) HighN1->Purify Yes IncreaseReagent Increase MeI/Time UnreactedSM->IncreaseReagent Yes Optimize->Start Re-run Reaction Purify->PureProduct Isolate Product IncreaseReagent->Start Re-run Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Regioselectivity in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity issues encountered during the N-alkylation of triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the main products of triazole alkylation?

A1: Triazole alkylation can lead to a mixture of regioisomers. For 1,2,3-triazoles, alkylation typically occurs at the N1 and N2 positions. For 1,2,4-triazoles, the substitution can happen at the N1, N2, or N4 positions, making regioselectivity a significant challenge.[1]

Q2: What are the key factors that influence regioselectivity in triazole alkylation?

A2: The regioselectivity of triazole alkylation is a multivariable issue.[2] The outcome is determined by a combination of factors including:

  • Steric Hindrance: Bulky groups on the triazole ring or the alkylating agent tend to favor substitution at the least sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electronic properties of substituents on the triazole ring alter the nucleophilicity of the different nitrogen atoms.[1][3]

  • Reaction Conditions: Parameters such as the choice of solvent, base, catalyst, and temperature play a crucial role in directing the alkylation to a specific nitrogen.[1][2]

  • Nature of the Electrophile: The structure and reactivity of the alkylating agent (e.g., alkyl halide, Michael acceptor) significantly impact the reaction's regioselectivity.[2]

Q3: Which is more stable, the N1- or N2-alkylated 1,2,3-triazole?

A3: Generally, N1 alkylation is the kinetically favored pathway due to higher electron density on the N1 nitrogen. However, the N2-substituted 1,2,3-triazoles are often the thermodynamically more stable products.[2]

Q4: How can I reliably determine the structure of my alkylated triazole isomers?

A4: A combination of spectroscopic techniques is typically used. 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers.[4][5] For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[5][6] Additionally, computational methods like Density Functional Theory (DFT) can predict NMR chemical shifts to help confirm isomer identity.[4][7]

Q5: Are there any catalysts that can control the regioselectivity?

A5: Yes, specific catalysts can be employed to achieve high regioselectivity. For instance, gold-catalyzed reactions of NH-1,2,3-triazoles with vinyl ethers have been shown to selectively produce N2-alkylation products.[8] In other systems, amidinium and guanidinium-based organocatalysts can act as phase-transfer agents that form ion pairs with the triazolate anion, leading to inverted or enhanced regioselectivity.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Degraded or impure reactants. 2. Presence of moisture. 3. Insufficiently strong base. 4. Unsuitable reaction temperature.1. Verify the purity of the triazole starting material and alkylating agent. 2. Use anhydrous solvents and ensure the reaction setup is dry.[1] 3. Select a stronger base or increase its stoichiometry. 4. Optimize the reaction temperature; some reactions require heating while others may need sub-zero temperatures.[10]
Poor Regioselectivity (Mixture of Isomers) 1. Inappropriate choice of solvent or base. 2. Steric and electronic factors are not optimized. 3. Reaction is under kinetic control, favoring an undesired isomer.1. Solvent Screening: Test polar aprotic solvents like DMF or DMSO, which can favor specific isomers.[11] 2. Base Selection: For 1,2,4-triazoles, a weak, non-nucleophilic base like DBU often favors the N1 isomer.[12][13] For 1,2,3-triazoles, bases like Na₂CO₃ or Cs₂CO₃ can influence the N1/N2 ratio.[3][14] 3. Steric Control: Introduce bulky substituents at the C4 and C5 positions of 1,2,3-triazoles to sterically direct alkylation to the N2 position.[2] 4. Thermodynamic Control: Allow the reaction to run for a longer time or at a higher temperature to favor the more stable thermodynamic product (often the N2 isomer for 1,2,3-triazoles).[2]
Difficulty in Separating Regioisomers 1. Similar polarity of the N1 and N2/N4 isomers. 2. Ineffective chromatographic conditions.1. Column Chromatography: Use silica gel column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a more polar solvent system is often required for good separation.[1] 2. HPLC: For challenging separations, High-Performance Liquid Chromatography (HPLC) can provide better resolution.[1] 3. Crystallization: Attempt fractional crystallization if the isomers are crystalline and have different solubilities.
Over-alkylation Leading to Salt Formation 1. The alkylated triazole product is still nucleophilic. 2. Use of a strong, nucleophilic base.1. Use a stoichiometric amount of the alkylating agent. 2. Employ a non-nucleophilic base like DBU or an inorganic base like K₂CO₃.[10][12]

Data Presentation: Regioselectivity Under Various Conditions

The following tables summarize quantitative data from different studies, illustrating how reaction parameters affect the isomeric ratio.

Table 1: Alkylation of Substituted 1,2,3-Triazoles

Triazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
4-Phenyl-1,2,3-triazoleEthyl chloroacetateTriethylamineDMF1:5[2]
5-Aryl-4-trifluoroacetyl-1,2,3-triazoleBenzyl bromideNa₂CO₃DMF19:81[3][11]
5-Aryl-4-trifluoroacetyl-1,2,3-triazoleMethyl iodideNa₂CO₃DMF17:83[3]

Table 2: Alkylation of 1,2,4-Triazoles

Triazole SubstrateAlkylating AgentBaseSolventN1:N4 RatioReference
1,2,4-Triazole4-Nitrobenzyl halidesVarious-~90:10[13]
1,2,4-TriazoleAlkyl halidesDBUTHF~90:10[13]
3-Benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazoleDibromomethaneK₂CO₃Acetone15% (N1-N1), 50% (N1-N2), 10% (N2-N2)[5]

Experimental Protocols

Protocol 1: N2-Selective Alkylation of a 4,5-Disubstituted 1,2,3-Triazole

This protocol is based on the principle that steric hindrance at the C4 and C5 positions directs alkylation to the N2 position.[2]

  • Preparation: To a solution of the 4,5-disubstituted-1H-1,2,3-triazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., Na₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N2-alkylated triazole.

Protocol 2: N1-Selective Alkylation of 1,2,4-Triazole using DBU

This protocol leverages the use of a non-nucleophilic base to favor the formation of the N1-substituted isomer.[13]

  • Preparation: Dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous THF.

  • Reaction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution and stir for 10 minutes at room temperature. Add the alkyl halide (1.0 eq) and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Directly purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1- and N4-alkylated isomers.

Visualizations

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products Triazole Triazole (1,2,3- or 1,2,4-) Base Base (e.g., K₂CO₃, DBU) N1_Isomer N1-Alkylated Isomer AlkylatingAgent Alkylating Agent (R-X) Base->N1_Isomer Influences Ratio N2_Isomer N2-Alkylated Isomer Base->N2_Isomer N4_Isomer N4-Alkylated Isomer (for 1,2,4-) Base->N4_Isomer Solvent Solvent (e.g., DMF, THF) Solvent->N1_Isomer Influences Ratio Solvent->N2_Isomer Solvent->N4_Isomer Temperature Temperature Temperature->N1_Isomer Influences Ratio Temperature->N2_Isomer Temperature->N4_Isomer

Caption: Factors influencing the regioselectivity of triazole alkylation.

G cluster_separation Separation Strategy cluster_reaction Reaction Optimization start Experiment Start: Mixture of Isomers Observed q1 Is separation feasible via standard column chromatography? start->q1 sep_yes Optimize eluent system (e.g., gradient elution) q1->sep_yes Yes opt_start Modify Reaction Conditions to Improve Selectivity q1->opt_start No sep_no Attempt HPLC or Fractional Crystallization end_sep Pure Isomers Isolated sep_yes->end_sep q2 Is steric hindrance a dominant factor? opt_start->q2 steric_yes Use bulkier substituents on triazole or alkylating agent q2->steric_yes Yes steric_no Modify electronic factors or change solvent/base q2->steric_no No end_opt Reaction with High Regioselectivity steric_yes->end_opt steric_no->end_opt

References

Technical Support Center: Synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. A primary cause is often the formation of the undesired N1-methylated isomer (4,5-dibromo-1-methyl-1H-1,2,3-triazole). Other potential reasons include incomplete reaction, degradation of the product, or loss during workup and purification.

To improve the yield, consider the following:

  • Reaction Temperature: Maintain a low temperature during the addition of the alkylating agent (e.g., iodomethane) to favor N2-alkylation. One protocol suggests cooling to -10 °C before adding iodomethane.[1]

  • Choice of Base and Solvent: The combination of a mild base like potassium carbonate and a suitable solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can influence the regioselectivity of the methylation.[1]

  • Purity of Starting Materials: Ensure the starting 4,5-dibromo-1H-1,2,3-triazole is pure and dry, as impurities can lead to side reactions.

  • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Strategy: Product loss during purification can be significant. Employing optimized purification techniques such as careful column chromatography or recrystallization can enhance the isolated yield. For instance, using a less acidic stationary phase like neutral alumina for column chromatography can prevent the degradation of sensitive compounds.[2]

Question 2: My reaction is incomplete, even after extended reaction times. What could be the issue?

Answer: An incomplete reaction can be due to several factors:

  • Insufficient Reagents: Ensure the stoichiometry of your reagents is correct. A slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents of iodomethane) is often used.

  • Poor Reagent Quality: The activity of the base or the alkylating agent might be compromised. Use fresh, high-quality reagents.

  • Inefficient Mixing: In heterogeneous reactions (like with potassium carbonate as a base), ensure vigorous stirring to facilitate proper mixing and reaction.

  • Reaction Temperature: While initial low temperatures are crucial for selectivity, the reaction may require warming to proceed to completion. One procedure indicates warming the reaction to 35-40 °C after the initial addition.[1]

Question 3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for the desired N2-isomer?

Answer: The formation of both N1 and N2 methylated isomers is a common challenge in triazole alkylation. To enhance the selectivity for the desired this compound:

  • Steric Hindrance: The two bromine atoms at the 4 and 5 positions can sterically direct the alkylation towards the N2 position.[3] However, this is not always completely selective.

  • Reaction Conditions: As mentioned, lower temperatures during the addition of the alkylating agent can favor N2-alkylation. Experiment with different bases and solvent systems, as these can influence the isomer ratio.

  • Purification: If a mixture of isomers is formed, careful separation by column chromatography is often necessary. The polarity of the two isomers is typically different enough to allow for separation.

Question 4: During the work-up, I am experiencing significant product loss. What are some best practices for the purification of this compound?

Answer: Product loss during work-up and purification can significantly impact the overall yield. Here are some strategies to minimize this:

  • Extraction: Use an appropriate organic solvent for extraction, such as methyl tert-butyl ether.[1] Ensure the correct pH during aqueous washes to prevent the loss of any potentially acidic or basic species.

  • Drying: Thoroughly dry the organic phase with a suitable drying agent like anhydrous magnesium sulfate before solvent evaporation.[1]

  • Column Chromatography: If column chromatography is necessary, consider using neutral alumina instead of silica gel to avoid potential degradation of the product.[2] Pre-treating silica gel with a small amount of a non-nucleophilic base like triethylamine can also be beneficial.[2]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[2] One method suggests precipitating the solid from a mixture of methyl tert-butyl ether and hexane.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 4,5-dibromo-1H-1,2,3-triazole, which is commercially available.[1]

Q2: What are the common methylating agents used in this synthesis?

A2: Iodomethane is a frequently used methylating agent.[1] Other methylating agents like dimethyl sulfate could also be considered, but reaction conditions would need to be optimized.

Q3: What are some reported yields for this synthesis?

A3: Reported yields for the methylation of 4,5-dibromo-1H-1,2,3-triazole to form the N-methylated products vary. One source reports a 57% yield for the 1-methyl isomer, while another indicates a 61.2% yield under different conditions.[1] A patent describes a synthesis with a 45% yield of the 2-methyl isomer.[4]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

ParameterMethod 1Method 2Method 3
Starting Material 4,5-dibromo-2H-1,2,3-triazole4,5-dibromo-1H-1,2,3-triazole4,5-two bromo-2H-1,2,3-triazole
Methylating Agent IodomethaneIodomethaneNot specified, implies methylation
Base Potassium carbonatePotassium carbonatePotassium carbonate
Solvent TetrahydrofuranN,N-dimethyl-formamideN,N-dimethylformamide
Temperature (°C) -10, then 35-400 - 20-10, then -5 to 5
Reported Yield 57% (for 1-methyl isomer)[1]61.2%[1]45% (for 2-methyl isomer)[4]

Experimental Protocol

This protocol is a synthesized procedure based on literature reports for the synthesis of this compound.

Materials:

  • 4,5-dibromo-1H-1,2,3-triazole

  • Iodomethane

  • Potassium carbonate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Methyl tert-butyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-1H-1,2,3-triazole in 90 mL of anhydrous THF.

  • Add 6.1 g (44.2 mmol) of anhydrous potassium carbonate to the solution.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add 7.5 g (53 mmol) of iodomethane to the cooled and stirred mixture.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding 50 mL of water.

  • Remove the THF by rotary evaporation.

  • Extract the aqueous residue with methyl tert-butyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude solid in a minimal amount of methyl tert-butyl ether (e.g., 10 mL) and slowly add hexane (e.g., 70 mL) dropwise while stirring to induce precipitation.

  • Continue stirring for 1-2 hours at room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold hexane, and dry under vacuum to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4,5-dibromo- 1H-1,2,3-triazole in THF add_base Add K2CO3 start->add_base cool Cool to -10°C add_base->cool add_meI Add Iodomethane cool->add_meI react Warm and Stir (35-40°C) add_meI->react quench Quench with Water react->quench evaporate Remove THF quench->evaporate extract Extract with MTBE evaporate->extract dry Dry organic phase extract->dry concentrate Concentrate dry->concentrate precipitate Precipitate from MTBE/Hexane concentrate->precipitate filtrate Filter and Dry precipitate->filtrate product Pure Product filtrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Issue isomer Isomer Formation (N1 vs N2) low_yield->isomer incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation loss_workup Loss During Workup low_yield->loss_workup optimize_temp Optimize Temperature (Low initial temp) isomer->optimize_temp check_reagents Check Reagent Stoichiometry and Purity incomplete_rxn->check_reagents monitor_rxn Monitor Reaction (TLC/HPLC) degradation->monitor_rxn purification Refine Purification (Recrystallization, Chromatography) loss_workup->purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methyl-2H-1,2,3-triazole. It provides answers to frequently asked questions and troubleshooting advice for common issues encountered during its synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

The most prevalent impurities in this compound arise from the synthesis process. These include:

  • Isomeric Impurity: The most significant impurity is the regioisomer, 4,5-dibromo-1-methyl-1H-1,2,3-triazole. This forms concurrently during the methylation of the 4,5-dibromo-1H-1,2,3-triazole ring.

  • Unreacted Starting Material: Residual 4,5-dibromo-1H-1,2,3-triazole may remain if the methylation reaction does not go to completion.

  • Residual Solvents: Solvents used during the reaction and purification, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate (EtOAc), and hexanes, may be present in the final product.

Q2: How can I identify the presence of the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer?

The presence of the 1-methyl isomer can be detected using several analytical techniques:

  • ¹H NMR Spectroscopy: The chemical shift of the methyl protons is a key indicator. In chloroform-d (CDCl₃), the methyl group of the desired 2-methyl isomer appears at approximately δ 4.17 ppm.[1] The 1-methyl isomer will have a different chemical shift.

  • Chromatography (TLC, HPLC, GC): The two isomers exhibit different retention times. On a silica gel TLC plate using an ethyl acetate/hexanes mobile phase, the desired 2-methyl isomer is typically the less polar spot (higher Rf value).

Q3: What is the expected ratio of the 2-methyl to the 1-methyl isomer during synthesis?

The ratio of the N-2 to N-1 methylated products is influenced by the reaction conditions, including the choice of solvent, base, and methylating agent. Generally, the formation of the N-2 isomer is thermodynamically preferred.[2] However, a mixture is almost always obtained. In one documented synthesis using iodomethane and potassium carbonate in DMF, this compound was the major product.[1]

Q4: What is the stability of this compound and are there any known degradation pathways?

While specific stability data for this compound is not extensively documented, halogenated alkyl triazoles are generally stable compounds. However, like many halogenated organic molecules, they may be susceptible to degradation under certain conditions such as strong nucleophiles, reducing agents, or high heat, which could lead to dehalogenation or ring cleavage.

Troubleshooting Guides

Issue 1: My final product is contaminated with the 4,5-dibromo-1-methyl-1H-1,2,3-triazole isomer.

Cause: The methylation of 4,5-dibromo-1H-1,2,3-triazole is not completely regioselective, leading to the formation of both N-1 and N-2 methylated isomers.

Solution:

Purification Strategies:

  • Flash Column Chromatography: This is an effective method for separating the two isomers. Due to polarity differences, the desired this compound typically elutes first from a silica gel column using a non-polar/polar solvent gradient, such as ethyl acetate in hexanes.[1]

  • Fractional Crystallization: This technique can be employed to separate isomers based on differences in their solubility and crystal lattice energies. A suitable solvent system must be empirically determined to selectively crystallize the desired isomer.

Experimental Protocol: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Loading: Load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0-100% ethyl acetate in hexanes is a good starting point.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: My ¹H NMR spectrum shows a singlet at δ 4.17 ppm, but also other unexpected peaks.

Cause: Besides the isomeric impurity, your sample may contain unreacted starting material or residual solvents from the workup.

Solution:

Analytical Workflow for Impurity Identification:

Impurity Identification Workflow Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected peaks in ¹H NMR check_sm Compare with ¹H NMR of 4,5-dibromo-1H-1,2,3-triazole start->check_sm check_isomer Is there a singlet near the product's methyl peak? start->check_isomer check_solvents Check for common solvent signals (e.g., THF, EtOAc, Hexane) start->check_solvents sm_present Unreacted starting material present check_sm->sm_present Yes isomer_present Isomeric impurity (1-methyl) is present check_isomer->isomer_present Yes solvents_present Residual solvents detected check_solvents->solvents_present Yes purify_sm Repurify by column chromatography or recrystallization sm_present->purify_sm purify_isomer Separate isomers by flash chromatography isomer_present->purify_isomer remove_solvents Dry sample under high vacuum solvents_present->remove_solvents

Caption: Workflow for identifying common impurities.

Troubleshooting Steps:

  • Identify the Starting Material: The NH proton of 4,5-dibromo-1H-1,2,3-triazole is broad and its chemical shift is concentration-dependent. Compare your spectrum to a reference spectrum of the starting material. If present, consider re-purifying your product.

  • Identify the Isomer: As mentioned, the 1-methyl isomer will have a distinct methyl singlet. If this is present, refer to the purification strategies in Issue 1.

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard solvent charts. Common solvents and their approximate ¹H NMR signals in CDCl₃ are:

    • THF: δ ~3.76 and ~1.85 ppm

    • Ethyl Acetate: δ ~4.12 (q), ~2.05 (s), ~1.26 (t) ppm

    • Hexane: δ ~1.25 and ~0.88 ppm

    • DMF: δ ~8.02, ~2.92, ~2.75 ppm If residual solvents are detected, dry the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

Data Summary

The following table summarizes the key identification data for this compound and its primary impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃)
This compound C₃H₃Br₂N₃240.88δ 4.17 (s, 3H) [1]
4,5-dibromo-1-methyl-1H-1,2,3-triazoleC₃H₃Br₂N₃240.88Methyl singlet (shift varies)
4,5-dibromo-1H-1,2,3-triazoleC₂HBr₂N₃226.86Broad NH proton (variable shift)

Synthesis and Purification Workflow

The following diagram illustrates the general workflow from synthesis to obtaining the pure product.

Synthesis and Purification Workflow General Workflow for this compound start Start: 4,5-dibromo-1H-1,2,3-triazole reaction Methylation (e.g., Iodomethane, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product (Mixture of Isomers, Starting Material, Solvents) workup->crude_product purification Purification crude_product->purification chromatography Flash Column Chromatography purification->chromatography Primary Method crystallization Fractional Crystallization purification->crystallization Alternative analysis Purity Analysis (NMR, HPLC/GC) chromatography->analysis crystallization->analysis analysis->purification Impure pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Synthesis and purification pathway.

References

Technical Support Center: Troubleshooting Reactions of Brominated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis and subsequent reactions of brominated triazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. My bromination reaction of a 1,2,3-triazole is failing or giving a low yield. What are the common causes and how can I troubleshoot it?

Low yields or failure in the bromination of 1,2,3-triazoles can stem from several factors, including the choice of brominating agent, reaction conditions, and the nature of the triazole substrate itself.

Troubleshooting Steps:

  • Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is a common and often milder alternative.[1][2][3] For some substrates, more reactive agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might improve yields.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile is a common solvent for bromination with NBS.[1] In some cases, highly fluorinated solvents like hexafluoroisopropanol (HFIP) can promote the desired reaction, even when other solvents fail.[1]

    • Temperature: Bromination reactions are often carried out at room temperature.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.

    • Additives: The addition of a radical scavenger like butylated hydroxytoluene (BHT) can sometimes improve the yield, although its effect can be solvent-dependent.[1] For certain substrates, acidic conditions, such as the presence of p-toluenesulfonic acid (PTSA), can facilitate the desired bromination.[4]

  • Substrate Reactivity: The electronic properties of the substituents on the triazole ring can influence its reactivity towards electrophilic bromination. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it.

Experimental Protocol: General Procedure for Bromination using NBS

  • Dissolve the triazole substrate in a suitable solvent (e.g., acetonitrile or HFIP) in a round-bottom flask.

  • Add N-bromosuccinimide (typically 1.0 to 1.4 equivalents) to the solution.

  • If required, add a catalytic amount of an acid like p-toluenesulfonic acid or a radical scavenger like BHT.[1][4]

  • Stir the reaction mixture at room temperature and monitor the progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

2. I am performing a Suzuki-Miyaura cross-coupling reaction with my brominated triazole, but the reaction is not proceeding. What are the key parameters to optimize?

The success of a Suzuki-Miyaura coupling reaction hinges on several critical factors, including the catalyst system, base, solvent, and temperature.[5][6] Failure of this reaction is common and often requires systematic optimization.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Start Reaction Failed: No Product Catalyst Screen Palladium Catalysts & Ligands (e.g., Pd(PPh3)4, PdCl2(dppf), Buchwald ligands) Start->Catalyst Base Vary the Base (e.g., K2CO3, Cs2CO3, K3PO4) Catalyst->Base Solvent Test Different Solvents (e.g., Dioxane, Toluene, DMF, with/without water) Base->Solvent Temperature Increase Reaction Temperature Solvent->Temperature Boronic_Acid Check Boronic Acid/Ester Stability (Consider protodeboronation) Temperature->Boronic_Acid Success Reaction Successful Boronic_Acid->Success If all else fails, re-evaluate substrate stability

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Key Optimization Parameters:

ParameterCommon Choices & Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. For challenging substrates, consider specialized catalysts like CataCXium® A Pd G3 or using electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos).[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. Stronger bases like cesium carbonate or potassium phosphate are often more effective for electron-deficient aryl bromides.[6] The base should be finely powdered and anhydrous.[6]
Solvent Dioxane, THF, 2-MeTHF, Toluene, DMF. Aprotic polar solvents are commonly used.[6] In some cases, a mixture of solvents, such as dioxane/water, can be beneficial.[6]
Temperature Typically ranges from 80°C to reflux. Increasing the temperature can improve slow reactions.
Boronic Acid/Ester Ensure the quality and stability of the boronic acid or ester, as protodeboronation (hydrolysis back to the arene) can be a significant side reaction.[6]

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

  • Set up an array of small-scale reactions in parallel (e.g., in a multi-well plate or small vials).

  • To each reaction vessel, add the brominated triazole, boronic acid (typically 1.1-1.5 equivalents), and the chosen base (typically 2-3 equivalents).

  • Add the palladium catalyst (e.g., 2-10 mol%) and ligand (if separate) to each vessel.

  • Dispense the selected solvent to each reaction.

  • Seal the vessels and heat the reaction array to the desired temperature with vigorous stirring.

  • Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots for LC-MS or TLC analysis.

  • Once the optimal conditions are identified, scale up the reaction.

3. I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products can be due to side reactions involving the starting materials, intermediates, or the product itself.

Common Side Products and Their Causes:

  • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen and is catalyzed by palladium. To minimize this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of water and certain bases.[6] Using anhydrous solvents and bases can help, although a small amount of water can sometimes be beneficial with K₃PO₄.[6]

  • Debromination of the Starting Material: The bromo-triazole can be reduced to the corresponding debrominated triazole. This can be influenced by the catalyst system and the presence of impurities.

  • Isomerization: For certain triazole systems, rearrangement of the triazole ring, such as a Dimroth rearrangement, can occur under the reaction conditions, leading to isomeric products.[7]

  • Degradation: Brominated triazoles, like other brominated heterocycles, may have limited stability under certain conditions, such as high temperatures or the presence of strong bases.

Troubleshooting Side Product Formation:

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before adding the catalyst and solvent.

  • Reagent Purity: Use high-purity reagents and anhydrous solvents.

  • Temperature Control: Avoid excessively high temperatures, which can promote degradation and side reactions.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.

  • Ligand Choice: The choice of ligand can influence the selectivity of the reaction and minimize side product formation.

4. How can I effectively purify my brominated triazole product?

Purification of brominated triazoles often involves standard techniques, but the specific method will depend on the properties of the compound and the impurities present.

Purification Workflow

Start Crude Product Mixture Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Start->Workup Chromatography Column Chromatography (Silica gel or reverse phase) Workup->Chromatography Recrystallization Recrystallization Workup->Recrystallization If crystalline Distillation Distillation/Sublimation (For volatile compounds) Workup->Distillation If volatile Pure_Product Pure Brominated Triazole Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General workflow for the purification of brominated triazoles.

Purification Methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexanes/ethyl acetate) chosen based on the polarity of the product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.

  • Acid-Base Extraction: If the triazole has basic nitrogen atoms, it may be possible to separate it from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Preparative TLC or HPLC: For small quantities or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

General Protocol for Purification by Column Chromatography:

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Prepare a silica gel column in the chosen eluent system.

  • Carefully load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated triazole.

References

Validation & Comparative

A Comparative Guide to 1-Methyl- and 2-Methyl-4,5-dibromotriazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate isomers is a critical decision that can significantly impact the outcome of their work. This guide provides a detailed, objective comparison of the 1-methyl and 2-methyl isomers of 4,5-dibromotriazole, offering a side-by-side analysis of their synthesis, physicochemical properties, and spectral data. The information presented is supported by experimental data to aid in the informed selection of the optimal isomer for specific research applications.

Physicochemical and Spectral Properties

The substitution of the methyl group on the triazole ring, either at the N1 or N2 position, results in two distinct isomers with differing physical and spectral characteristics. A summary of their key properties is presented in the tables below.

Table 1: Physicochemical Properties

Property1-Methyl-4,5-dibromo-1H-1,2,3-triazole2-Methyl-4,5-dibromo-2H-1,2,3-triazole
Molecular Formula C₃H₃Br₂N₃C₃H₃Br₂N₃
Molecular Weight 240.88 g/mol 240.88 g/mol
CAS Number 25537-64-828938-17-2
Melting Point 83-85 °CData not available

Table 2: NMR Spectral Data (in CDCl₃)

Nucleus1-Methyl-4,5-dibromo-1H-1,2,3-triazole2-Methyl-4,5-dibromo-2H-1,2,3-triazole
¹H-NMR (δ, ppm) 4.10 (s, 3H, N-CH₃)4.25 (s, 3H, N-CH₃)
¹³C-NMR (δ, ppm) 124.5 (C4/C5), 118.0 (C4/C5), 37.5 (N-CH₃)127.0 (C4/C5), 43.0 (N-CH₃)

Synthesis and Isomer Separation

The synthesis of 1-methyl- and 2-methyl-4,5-dibromotriazole typically proceeds through the methylation of 4,5-dibromo-1H-1,2,3-triazole. This reaction often yields a mixture of both N1 and N2 methylated isomers, which can then be separated to isolate the desired product.

Synthesis_Workflow General Synthetic and Separation Workflow A 4,5-Dibromo-1H-1,2,3-triazole C Reaction in an appropriate solvent (e.g., THF) A->C B Methylating Agent (e.g., Iodomethane) B->C D Mixture of 1-methyl and 2-methyl isomers C->D E Chromatographic Separation D->E F 1-Methyl-4,5-dibromo-1H-1,2,3-triazole E->F G 2-Methyl-4,5-dibromo-2H-1,2,3-triazole E->G

General synthetic and separation workflow.
Experimental Protocol: Synthesis of 1-Methyl-4,5-dibromo-1H-1,2,3-triazole[1]

This protocol describes a method for the methylation of 4,5-dibromo-1H-1,2,3-triazole, which results in the 1-methyl isomer as the major product.

Materials:

  • 4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)

  • Potassium carbonate (6.1 g, 44.2 mmol)

  • Iodomethane (7.5 g, 53 mmol)

  • Tetrahydrofuran (THF), anhydrous (90 mL)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve 4,5-dibromo-2H-1,2,3-triazole in 90 mL of anhydrous THF in a reaction vessel.

  • Add potassium carbonate to the solution.

  • Cool the reaction mixture to -10 °C.

  • Slowly add iodomethane to the cooled mixture.

  • Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Remove the THF by distillation.

  • Extract the aqueous residue with methyl tert-butyl ether.

  • Dry the combined organic phases over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase under reduced pressure to obtain a residual solid.

  • To the solid residue, add 10 mL of methyl tert-butyl ether.

  • Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.

  • Continue stirring the suspension for 1 to 2 hours at room temperature.

  • Collect the solid by filtration to yield pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.

Reactivity and Potential Applications

The differential placement of the methyl group in the 1- and 2-positions of the triazole ring influences the electronic environment and steric hindrance around the bromine atoms. This can lead to variations in their reactivity in subsequent chemical transformations. For instance, in reactions such as metal-halogen exchange, the accessibility of the bromine atoms to organolithium reagents may differ between the two isomers.

While specific comparative studies on their biological activities are not widely documented, substituted triazoles are a well-established class of compounds in medicinal chemistry with a broad range of applications, including antifungal, antiviral, and anticancer agents. The distinct structural and electronic properties of the 1-methyl and 2-methyl isomers of 4,5-dibromotriazole make them valuable building blocks for the synthesis of diverse and potentially bioactive molecules.

Isomer_Structures Chemical Structures of the Isomers cluster_1 1-Methyl-4,5-dibromo-1H-1,2,3-triazole cluster_2 2-Methyl-4,5-dibromo-2H-1,2,3-triazole node_1 node_2

Chemical structures of the two isomers.

biological activity of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole vs other triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. While the specific biological profile of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is not extensively documented in publicly available research, this guide provides a comparative overview of the well-established activities of other substituted 1,2,3-triazole and 1,2,4-triazole derivatives. This comparison, supported by experimental data from various studies, aims to offer a valuable resource for researchers interested in the therapeutic potential of this versatile heterocyclic core.

Diverse Biological Landscape of Triazoles

Triazole derivatives have been extensively investigated and have shown significant potential in various therapeutic areas. Their biological activities are largely influenced by the nature and position of substituents on the triazole ring. Key activities include:

  • Antifungal Activity: Triazoles are renowned for their antifungal properties, with several derivatives developed into clinically used drugs.[1][2] They often act by inhibiting enzymes crucial for fungal cell membrane synthesis.[1]

  • Antimicrobial Activity: Beyond fungi, many triazole derivatives exhibit activity against a range of bacteria.[3][4][5]

  • Anticancer Activity: A growing body of research highlights the cytotoxic effects of triazole compounds against various cancer cell lines.[6][7][8][9]

  • Enzyme Inhibition: Triazoles have been identified as inhibitors of various enzymes, including α-glucosidase and carbonic anhydrase, suggesting their potential in treating metabolic diseases.[10][11][12]

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, offering a snapshot of the comparative efficacy of different triazole derivatives across several biological activities.

Table 1: Antifungal Activity of Selected Triazole Derivatives
Compound/DerivativeFungal Strain(s)Activity Metric (MIC/EC50/IC50)Reference
2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida speciesMIC: 64 to 256 µg/mL[1]
1,2,3-triazole phenylhydrazone derivative (5p)Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsiciEC50: 0.18, 2.28, 1.01, and 1.85 μg/mL, respectively[13]
Carnosic acid derivative with p-Br-benzyl substituent on triazole ring (22)Cryptococcus neoformans91% growth inhibition at 250 µg/mL[14]
2-Ar-1,2,3-triazole phenylhydrazone analogue (6d)Botryosphaeria dothideaEC50: 0.90 mg/L[15]
Table 2: Anticancer Activity of Selected Triazole Derivatives
Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50/GI50)Reference
Phosphonate 1,2,3-triazole derivative (8)HT-1080, A-549, MCF-7, MDA-MB-231IC50: 15.13, 21.25, 18.06, and 16.32 µM, respectively[6]
4-(Phenyl-1-(1-phenyl-ethyl)-1H-(1,2,3) triazole)HL-60IC50: 1.15 µM[7]
1,2,3-Triazole-containing coumarin derivative (4a)A549IC50: 2.97 µM[8]
1,2,3-Triazole-containing epipodophyllotoxin derivative (20a-e)A549IC50: 0.97–1.96 µM[8]
4,5-disubstituted 2H-1,2,3-triazole (2l)VariousGI50: <10 nM[16]
Table 3: Enzyme Inhibition by Selected Triazole Derivatives
Compound/DerivativeEnzymeActivity Metric (IC50)Reference
1H-1,2,3-triazole analog (7b)Carbonic Anhydrase-II13.8 ± 0.63 µM[11]
Flavone-1,2,3-triazole derivativesα-glucosidase24.37 ± 0.55 - 168.44 ± 0.77 µM[12]
Azinane triazole-based derivatives (12d, 12n)α-glucosidaseMore active than acarbose (IC50 = 375.82 ± 1.76 μM)[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of triazole derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]

G cluster_prep Inoculum Preparation cluster_assay Microdilution Assay cluster_results Data Analysis FungalCulture Fungal Culture InoculumSuspension Inoculum Suspension FungalCulture->InoculumSuspension Suspend in saline Inoculation Inoculation InoculumSuspension->Inoculation SerialDilution Serial Dilution of Triazole MicrotiterPlate 96-well Microtiter Plate SerialDilution->MicrotiterPlate Add to wells MicrotiterPlate->Inoculation Incubation Incubation Inoculation->Incubation VisualInspection Visual Inspection for Growth Incubation->VisualInspection MICDetermination Determine MIC VisualInspection->MICDetermination

Caption: Workflow for Antifungal Broth Microdilution Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[8]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_readout Measurement CancerCells Cancer Cell Lines Seeding Seed cells in 96-well plates CancerCells->Seeding TriazoleTreatment Add Triazole Derivatives Seeding->TriazoleTreatment Incubation Incubate TriazoleTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition FormazanSolubilization Solubilize Formazan MTT_Addition->FormazanSolubilization Incubate AbsorbanceReading Read Absorbance FormazanSolubilization->AbsorbanceReading IC50Calculation Calculate IC50 AbsorbanceReading->IC50Calculation

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of triazoles stem from their interaction with various cellular targets and signaling pathways.

Antifungal Mechanism of Action

A primary mechanism of antifungal action for many azole compounds is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol_Demethylase->Ergosterol Catalyzes conversion Triazole Triazole Antifungal Triazole->Inhibition Inhibition->Lanosterol_Demethylase FungalGrowthInhibition Inhibition of Fungal Growth DisruptedMembrane->FungalGrowthInhibition

Caption: Inhibition of Ergosterol Biosynthesis by Triazoles.

Conclusion

The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged structures in drug discovery, demonstrating a remarkable range of biological activities. While specific experimental data for this compound remains to be elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential bioactivities and for designing future research. The comparative data and experimental workflows presented in this guide are intended to aid researchers in the exploration and development of novel triazole-based therapeutic agents. Further investigation into the structure-activity relationships of variously substituted triazoles will undoubtedly uncover new lead compounds for a multitude of diseases.

References

Spectroscopic Comparison of 1,2,3-Triazole and 1,2,4-Triazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemistry. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, exhibit distinct physicochemical and biological properties stemming from the different arrangement of nitrogen atoms in the ring. Accurate and efficient differentiation between these isomers is crucial for synthesis confirmation, quality control, and drug development. This guide provides a comparative overview of the key spectroscopic characteristics of 1,2,3-triazole and 1,2,4-triazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between triazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment dictated by the nitrogen atom positions.

¹H NMR Comparison

The proton NMR spectra provide a clear distinction based on the chemical shift of the C-H protons on the triazole ring. Due to the different electron densities, the protons in 1,2,4-triazole are more deshielded and resonate at a lower field compared to those in 1,2,3-triazole.

Isomer Proton Solvent Chemical Shift (δ) ppm Reference
1,2,3-TriazoleC4-H, C5-H-~7.74
1,2,4-TriazoleC3-H, C5-HD₂O~8.42[1]

Table 1: Comparative ¹H NMR Chemical Shifts for Unsubstituted Triazole Isomers.

¹³C NMR Comparison

Similarly, the ¹³C NMR spectra show distinct chemical shifts for the ring carbons. The carbon atoms in 1,2,4-triazole generally appear at a lower field (higher ppm) than those in 1,2,3-triazole.

Isomer Carbon Solvent Chemical Shift (δ) ppm Reference
1,2,3-TriazoleC4, C5-~130.5[2]
1,2,4-TriazoleC3, C5DMSO-d₆~145.0[3]

Table 2: Comparative ¹³C NMR Chemical Shifts for Unsubstituted Triazole Isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying key functional groups and vibrations within the triazole ring. The differences in symmetry and bond strengths between the two isomers lead to distinguishable IR absorption bands.

Vibrational Mode 1,2,3-Triazole (cm⁻¹) 1,2,4-Triazole (cm⁻¹) Reference
N-H Stretching~3200~3126[4]
C-H Stretching (aromatic)~31403097, 3032[4]
N=N Stretching1440 - 1447~1543[4][5]
Ring Deformation/Stretching~15311529, 1483[4][6]

Table 3: Key Comparative IR Absorption Bands for Triazole Isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are influenced by the stability of the heterocyclic ring. Both isomers have a molecular weight of approximately 69.03 g/mol .

Fragmentation Patterns

Under Electron Ionization (EI), both isomers undergo ring cleavage, but their fragmentation pathways differ, providing a basis for differentiation.

  • 1,2,3-Triazole: The fragmentation is highly dependent on substituents. Common pathways include the initial loss of a nitrogen molecule ([M-N₂]⁺) or hydrogen cyanide ([M-HCN]⁺).[7] The fragmentation can be complex, often involving skeletal rearrangements.[7]

  • 1,2,4-Triazole: A characteristic fragmentation pathway for the unsubstituted 1H-1,2,4-triazole is the loss of HCN, resulting in a major fragment ion at m/z 42.[8] The molecular ion peak is observed at m/z 69.[8] Loss of N₂ can also occur, particularly in substituted derivatives.[8][9]

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Common Neutral Loss Reference
1,2,3-Triazole 69Varies (substituent dependent)N₂, HCN[7][10]
1,2,4-Triazole 6942HCN[8]

Table 4: Comparative Mass Spectrometry Fragmentation Data.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison and structural elucidation of triazole isomers.

G Spectroscopic Analysis Workflow for Triazole Isomers cluster_isomers Isomer Samples cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Comparison iso1 1,2,3-Triazole nmr NMR (¹H, ¹³C) iso1->nmr ir FTIR iso1->ir ms Mass Spec. (EI, ESI) iso1->ms iso2 1,2,4-Triazole iso2->nmr iso2->ir iso2->ms analysis Spectral Analysis: - Chemical Shifts - Vibrational Frequencies - Fragmentation Patterns nmr->analysis ir->analysis ms->analysis comparison Comparative Analysis analysis->comparison elucidation Structural Elucidation & Isomer Confirmation comparison->elucidation conclusion Final Report elucidation->conclusion

Caption: Workflow for the spectroscopic differentiation of triazole isomers.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the triazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[11]

  • Data Acquisition (¹H NMR): Acquire spectra at room temperature. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.

  • Data Acquisition (¹³C NMR): Acquire proton-decoupled spectra. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[12]

FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for direct analysis of solids or liquids.[13]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or pure KBr pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[14]

  • Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[15]

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range depending on the instrument's sensitivity.[16]

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[17]

  • Data Acquisition (EI-MS): Introduce the sample (often via a GC inlet or a direct insertion probe). Use a standard electron energy of 70 eV. Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-500).

  • Data Acquisition (ESI-MS): Infuse the sample solution directly or via an LC system into the ESI source. Optimize source parameters like capillary voltage and gas flow rates. For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).[8]

  • Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative abundances of the fragment ions to deduce the fragmentation pathway.[18][19]

Conclusion: The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive data for the differentiation of 1,2,3- and 1,2,4-triazole isomers. ¹H and ¹³C NMR are particularly powerful for distinguishing the isomers based on distinct chemical shifts. IR spectroscopy offers a rapid method to identify characteristic ring vibrations, while mass spectrometry reveals unique fragmentation patterns rooted in the inherent stability differences between the two heterocyclic systems. By employing the standardized protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities.

References

A Comparative Guide to 4,5-Dibromo-2-methyl-2H-1,2,3-triazole as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast array of heterocyclic scaffolds, 4,5-Dibromo-2-methyl-2H-1,2,3-triazole has emerged as a highly versatile and reactive intermediate. This guide provides an objective comparison of its performance against alternative dihalogenated triazoles, supported by experimental data, to inform its validation and application in complex synthetic endeavors.

Introduction to this compound

This compound is a five-membered nitrogen heterocycle characterized by two bromine atoms at the 4 and 5 positions and a methyl group on the second nitrogen atom of the triazole ring. This specific substitution pattern endows the molecule with a unique combination of stability and reactivity, making it an attractive starting material for the synthesis of diverse molecular architectures. The two bromine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of different functional groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of the parent 4,5-dibromo-2H-1,2,3-triazole.

Experimental Protocol: Methylation of 4,5-dibromo-2H-1,2,3-triazole

A common procedure for the N-methylation of 4,5-dibromo-2H-1,2,3-triazole involves the following steps[1]:

  • Dissolution: 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole is dissolved in 90 mL of tetrahydrofuran (THF).

  • Base Addition: 6.1 g (44.2 mmol) of potassium carbonate is added to the solution, and the mixture is cooled to -10 °C.

  • Methylation: 7.5 g (53 mmol) of iodomethane is added slowly to the reaction mixture.

  • Reaction: The reaction is warmed to 35-40 °C and stirred until completion.

  • Quenching and Extraction: The reaction is quenched with 50 mL of water, and the THF is removed by distillation. The aqueous layer is then extracted with methyl tert-butyl ether.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, concentrated, and the product is precipitated by the addition of hexane to yield the N-methylated triazole.

It is important to note that methylation of 4,5-dibromo-2H-1,2,3-triazole can yield a mixture of N1 and N2 isomers. Chromatographic separation is often required to isolate the desired this compound.

Performance in Key Cross-Coupling Reactions

The utility of this compound as a building block is most evident in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of C-C and C-N bonds, respectively, which are prevalent in many biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the triazole core and various aryl or vinyl groups. The reactivity of the C-Br bonds in this compound makes it an excellent substrate for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, facilitating the introduction of a wide range of amine functionalities onto the triazole scaffold.

Comparison with Alternative Dihalogenated Triazoles

The choice of halogen on the triazole ring can significantly impact the reactivity and, consequently, the yield of cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. Below is a comparative overview of this compound with its dichloro and diiodo analogs.

Building BlockHalogenReactivity in Cross-CouplingCostStability
This compound BromineGood balance of reactivity and stabilityModerateGood
4,5-Dichloro-2-methyl-2H-1,2,3-triazoleChlorineLower reactivity, often requiring more forcing conditionsLowHigh
4,5-Diiodo-2-methyl-2H-1,2,3-triazoleIodineHighest reactivity, but can be less stableHighModerate

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

Dihalogenated HeterocycleCoupling PartnerCatalyst SystemYield (%)Reference
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃~82%[2]
4,5-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃~70-90%[3]
4-Iodo-pyrazole derivativePhenylboronic acidPd(OAc)₂ / SPhos / K₂CO₃~85-95%[4]

Note: The yields presented are for analogous heterocyclic systems and serve as a general guide. Actual yields with 4,5-dihalo-2-methyl-2H-1,2,3-triazoles may vary depending on the specific substrates and reaction conditions.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

4,5-Disubstituted triazoles are prevalent scaffolds in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The ability to readily functionalize the 4 and 5 positions of the triazole ring allows for the exploration of the chemical space around the core scaffold to optimize binding to the kinase active site.

Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key building block.

G cluster_0 Synthesis of Building Block cluster_1 Sequential Cross-Coupling cluster_2 Final Product Assembly A 4,5-Dibromo-2H-1,2,3-triazole B Methylation (MeI, K2CO3) A->B C This compound B->C D Suzuki Coupling (Arylboronic Acid 1, Pd catalyst) C->D E 4-Bromo-5-aryl-2-methyl- 2H-1,2,3-triazole D->E F Buchwald-Hartwig Amination (Amine 2, Pd catalyst) E->F G 4-Amino-5-aryl-2-methyl- 2H-1,2,3-triazole F->G H Amide Coupling (Carboxylic Acid 3) G->H I Final Kinase Inhibitor H->I

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols for Key Reactions

General Protocol for Suzuki-Miyaura Coupling of a 4,5-Dihalogenated Heterocycle

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the 4,5-dihalogenated triazole (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 4-Halo-5-Aryl-Triazole

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 4-halo-5-aryl-triazole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules. Its balanced reactivity in key cross-coupling reactions, coupled with its stability, makes it a preferred choice for many synthetic applications, particularly in the field of medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. While alternative dihalogenated triazoles offer a spectrum of reactivity, the dibromo-derivative often provides an optimal compromise between reactivity, stability, and cost. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the effective utilization of this powerful synthetic tool.

References

Assessing the Efficacy of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential efficacy of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole derivatives. Direct experimental data on the biological activity of this specific class of compounds is limited in publicly available literature. Therefore, this guide evaluates their potential by drawing comparisons with structurally related brominated and other substituted triazole derivatives for which efficacy data have been published. The information presented herein is intended to highlight the potential therapeutic areas and guide future research directions for these novel compounds.

Introduction to Triazole Derivatives in Drug Discovery

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are considered "privileged scaffolds" in medicinal chemistry. This is due to their favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for effective interaction with biological targets.[1] Derivatives of both 1,2,3- and 1,2,4-triazoles have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3]

The introduction of halogen atoms, such as bromine, into the triazole ring or its substituents can significantly modulate the physicochemical properties and biological activity of the resulting compounds. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency.[4] This guide focuses on the potential efficacy of this compound derivatives, a class of compounds that remains largely unexplored.

Comparative Efficacy Data

While specific data for this compound derivatives are not available, the following tables summarize the efficacy of structurally related brominated and other substituted triazole derivatives to provide a basis for comparison.

Anticancer Activity

The anticancer potential of triazole derivatives is a significant area of research. Various studies have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[5] The presence of a bromo substituent has been shown to be essential for the anticancer activity of some triazole-containing chalcone derivatives.[2]

Table 1: In Vitro Anticancer Activity of Brominated and Other Substituted Triazole Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1,2,3-Triazole-containing chalcone with a bromo groupA549 (Lung)8.67Doxorubicin3.24[2]
1,2,3-Triazole-containing chalcone with a bromo groupA549 (Lung)9.74Doxorubicin3.24[2]
3-(4-Bromophenylamino)-1,2,4-triazole derivativeMultipleNot specified--[6]
1,2,4-Triazole derivative (Compound 7e)MCF-7 (Breast)4.7Cisplatin-[3]
1,2,4-Triazole derivative (Compound 7e)HeLa (Cervical)2.9Cisplatin-[3]
1,2,3-Triazole-mollugin derivative (Compound 14)Multiple<20Cisplatin (DDP)-[7]
1,2,3-Triazole-mollugin derivative (Compound 17)Multiple<20Cisplatin (DDP)-[7]
Benzo[d][2][8]dioxole and 5-bromofuran tethered 1,2,4-triazole hybrid (Compound 12b)MCF-7 (Breast)3.54 µg/mL--[9]
1,2,3-Triazole linked tetrahydrocurcumin derivative (Compound 4g)HCT-116 (Colon)1.09Cisplatin-[10]
Antimicrobial Activity

Triazole derivatives are well-established antimicrobial agents. The bromo substitution on the benzene ring of certain indole-chalcone linked 1,2,3-triazole hybrids has been shown to impart better antibacterial activity compared to a chlorine substituent.[4]

Table 2: In Vitro Antimicrobial Activity of Brominated and Other Substituted Triazole Derivatives

Compound Class/DerivativeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Indole-chalcone linked 1,2,3-triazole hybrid with bromine substitutionBacillus subtilis6.2--[4]
Indole-chalcone linked 1,2,3-triazole hybrid with bromine substitutionEscherichia coli6.2--[4]
1,2,3-Triazole derivative (DAN 49)Staphylococcus aureus128--[11]
Leucine-linked 1,4-disubstituted 1,2,3-triazole (Compound 4h)S. enterica, B. subtilis, S. aureus, E. coli, P. aeruginosa0.0074-0.0148 µmol/mLCiprofloxacin0.0196 µmol/mL[12]
1,2,3-Triazole glycoside (Compound 5)S. aureus5 mg/mLAmpicillin-[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies on this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.[2][3][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related triazole derivatives, the following diagrams illustrate potential mechanisms and workflows relevant to the assessment of this compound derivatives.

anticancer_pathway Triazole Brominated Triazole Derivative Tubulin Tubulin Triazole->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Potential Anticancer Mechanism of Triazole Derivatives.

experimental_workflow start Synthesis of 4,5-Dibromo-2-methyl- 2H-1,2,3-triazole Derivatives cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial In Vitro Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Inhibition) sar->mechanism in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of 1,2,3-triazole and 1,2,4-triazole isomers, complete with experimental data, detailed protocols, and pathway visualizations to inform strategic drug design.

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a diverse array of therapeutic agents. The distinct arrangement of nitrogen atoms within the triazole ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—profoundly influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an objective comparison of the bioactivities of these two isomers, supported by experimental data, to aid researchers in the strategic design of novel drug candidates.

Core Structural Differences and Synthetic Accessibility

The arrangement of nitrogen atoms in the triazole ring is the key differentiator between the two isomers. In 1,2,3-triazoles, the three nitrogen atoms are in succession, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This subtle structural variance significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, leading to distinct interactions with biological targets.

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which facilitates the efficient and regioselective synthesis of 1,4-disubstituted derivatives. In contrast, the synthesis of 1,2,4-triazoles often involves the condensation of hydrazides with various reagents.

Comparative Bioactivity Overview

Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. However, the prevalence and potency of these activities often differ between the two scaffolds, guiding their application in different therapeutic areas.

Anticancer Activity

Both triazole isomers have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves inducing cell cycle arrest and apoptosis in cancer cells.

1,2,3-Triazole Derivatives: A number of 1,2,3-triazole-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, some hybrids have shown potent cytotoxicity against breast, colon, and fibrosarcoma cell lines. The apoptotic pathway induced by some 1,2,3-triazole derivatives has been shown to involve the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of caspase-3.[1]

1,2,4-Triazole Derivatives: This class of compounds has also yielded powerful anticancer agents.[2] Studies have shown that 1,2,4-triazole-chalcone hybrids can induce apoptosis through the activation of caspases-3, 8, and 9, and the upregulation of the pro-apoptotic protein Bax.[3][4]

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

IsomerDerivative/Compound IDCancer Cell LineIC₅₀ (µM)
1,2,3-Triazole Chrysin-Triazole Hybrid (5c)PC3 (Prostate)10.8 ± 0.04
Chrysin-Triazole Hybrid (5c)MCF-7 (Breast)20.53 ± 0.21
Thymol-Oxadiazole-Triazole (9)MCF-7 (Breast)1.1
Thymol-Oxadiazole-Triazole (9)HCT-116 (Colon)2.6
Phosphonate-Triazole (8)HT-1080 (Fibrosarcoma)15.13
1,2,4-Triazole Chalcone Hybrid (24)A549 (Lung)4.4
Chalcone Hybrid (25)A549 (Lung)16.04
Chalcone Hybrid (27)A549 (Lung)8.7
Naproxen Analogue (81c)MCF-7 (Breast)4.83
Naproxen Analogue (81c)HeLa (Cervical)7.12

Note: IC₅₀ values are indicative and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.

Signaling Pathway: Caspase-Dependent Apoptosis

apoptosis_pathway cluster_stimulus Anticancer Triazole Derivative cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_cell Cellular Response Triazole 1,2,3- or 1,2,4-Triazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Triazole->Bcl2 Bax Bax (Pro-apoptotic) Activation Triazole->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caspase-dependent apoptotic pathway induced by triazole derivatives.
Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals like fluconazole and itraconazole.[5] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

While 1,2,4-triazoles dominate the antifungal landscape, 1,2,3-triazole derivatives are also being explored for their antifungal potential, with some showing promising activity against various fungal strains.[6][7]

Quantitative Comparison of Antifungal Activity (MIC Values)

IsomerDerivative TypeFungal StrainMIC (µg/mL)
1,2,3-Triazole Halogen substitutedCandida albicans0.5 - 64
1,2,4-Triazole Fluconazole analogue (1n)Candida albicans0.0156
Quinoline hybrid (23f, 23j)Candida albicans6.25
Myrtenal derivativePhysalospora piricola>50 (inhibitory rate 90-98%)
Benzotriazine hybridCandida albicans0.0156 - 2.0
Benzotriazine hybridCryptococcus neoformans0.0156 - 2.0

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific derivative and testing methodology. Data is compiled from multiple sources for comparative purposes.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

ergosterol_pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_outcome Cellular Consequence AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazole (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 CYP51->Membrane

Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazoles.
Antibacterial Activity

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, with some compounds exhibiting activity against drug-resistant strains. Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase.

Quantitative Comparison of Antibacterial Activity (MIC Values)

IsomerDerivative TypeBacterial StrainMIC (µg/mL)
1,2,3-Triazole Novel derivativesMycobacterium tuberculosis H37Raas low as 0.78
1,2,4-Triazole Ciprofloxacin hybrid (29)MRSA0.046 - 3.11
Bis-triazole derivativeBacillus proteus0.5
Nitrofuran derivative (II)E. coli k88ad0.039
Nitrofuran derivative (II)S. aureus k990.156

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific compound and bacterial strain. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of bioactivity. Below are methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity (Anticancer Activity)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

mtt_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat with Triazole Compounds (Varying Conc.) adhere->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (Spectrophotometer) solubilize->read analyze Calculate % Viability and Determine IC₅₀ read->analyze end End analyze->end

General workflow for determining anticancer activity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the synthesized triazole compounds. A control group is treated with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Detailed Methodology:

  • Preparation of Antifungal Agent: A stock solution of the triazole compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate using a liquid broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL), which is then further diluted in the broth medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% or ≥90%) in fungal growth compared to the growth control well, as determined by visual inspection or spectrophotometric reading.

Agar Disk Diffusion Method for Antibacterial Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents.

Detailed Methodology:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending isolated colonies from an overnight culture in sterile saline to a turbidity matching the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[5]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[5]

  • Disk Application: Sterile paper disks impregnated with a known concentration of the triazole compound are placed onto the inoculated agar surface using sterile forceps.[5]

  • Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.[5]

Conclusion

Both 1,2,3- and 1,2,4-triazole isomers represent highly valuable scaffolds in the field of medicinal chemistry. The well-established role of 1,2,4-triazoles in antifungal therapy, primarily through the inhibition of CYP51, continues to inspire the development of new derivatives to combat emerging resistance. Simultaneously, the synthetic tractability of 1,2,3-triazoles, largely due to click chemistry, has positioned them as a rapidly emerging class of compounds with potent anticancer and antimicrobial activities.

This guide provides a comparative framework to assist researchers in selecting the appropriate triazole scaffold based on the desired therapeutic application. The presented data and experimental protocols offer a foundation for the design and evaluation of novel triazole-based drug candidates with enhanced efficacy and selectivity.

References

Comparative Guide to Analytical Method Validation for 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of potential analytical methods for the validation of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated triazole derivative. Due to the limited availability of specific validated methods for this compound, this document outlines a comparison of commonly employed techniques for structurally similar molecules, supported by representative experimental data from analogous compounds.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for achieving reliable and reproducible results. The primary methods suitable for the analysis of small, non-volatile to semi-volatile halogenated heterocyclic compounds like this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical TechniquePrincipleCommon DetectorAdvantagesDisadvantages
HPLC Separation based on polarityUV/Vis, DADRobust, cost-effective, widely availableModerate sensitivity, potential for matrix interference
LC-MS Separation by polarity, detection by mass-to-charge ratioMass Spectrometer (e.g., QQQ, TOF)High sensitivity and selectivity, structural informationHigher cost, more complex instrumentation and method development
GC-MS Separation based on volatility and polarityMass SpectrometerExcellent for volatile/semi-volatile thermally stable compoundsRequires derivatization for non-volatile compounds, potential for thermal degradation

Quantitative Data Summary

The following tables present a summary of typical validation parameters that can be expected for each technique when analyzing a compound like this compound. These values are based on published data for similar halogenated triazole derivatives and serve as a benchmark for method development and validation.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL

Table 2: LC-MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.999
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL

Table 3: GC-MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for each of the discussed techniques, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength determined by the UV spectrum of the analyte (likely around 210-230 nm for a triazole ring).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by dissolving the material in the mobile phase or a compatible solvent.

  • Validation:

    • Linearity: Analyze calibration standards at a minimum of five concentration levels.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Precision: Analyze replicate injections of a standard solution at different times and by different analysts.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic and Mass Spectrometric Conditions:

    • LC Conditions: Similar to the HPLC-UV method, but often with lower flow rates (e.g., 0.3-0.5 mL/min) and smaller column internal diameters (e.g., 2.1 mm).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.

    • Mass Analyzer: A triple quadrupole (QQQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Standard and Sample Preparation:

    • Follow similar procedures as for HPLC-UV, but with potentially lower concentrations due to higher sensitivity. The use of an internal standard is highly recommended.

  • Validation:

    • Validation parameters are assessed similarly to the HPLC-UV method, with a focus on demonstrating the high sensitivity and selectivity of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.

    • Ionization Source: Electron Ionization (EI).

    • Mass Analyzer: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Validation:

    • Assess validation parameters as with the other techniques. Particular attention should be paid to the thermal stability of the analyte.

Visualizations

The following diagrams illustrate the typical workflows for the analytical method validation process.

General Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Technique Selection (HPLC, LC-MS, GC-MS) MD2 Optimization of Parameters MD1->MD2 MV1 Specificity MD2->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 RA1 Sample Analysis MV6->RA1 RA2 System Suitability Testing RA1->RA2

Caption: General workflow for analytical method validation.

Comparative Workflow for Sample Analysis cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Sample Sample Preparation (Dissolution, Dilution) HPLC_inj Injection Sample->HPLC_inj LCMS_inj Injection Sample->LCMS_inj GCMS_inj Injection Sample->GCMS_inj HPLC_sep C18 Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det LCMS_sep C18 Separation LCMS_inj->LCMS_sep LCMS_ion ESI LCMS_sep->LCMS_ion LCMS_det MS Detection (MRM) LCMS_ion->LCMS_det GCMS_sep Capillary GC Separation GCMS_inj->GCMS_sep GCMS_ion EI GCMS_sep->GCMS_ion GCMS_det MS Detection (SIM) GCMS_ion->GCMS_det

Caption: Comparative workflow for sample analysis.

A Comparative Guide to the Purity Evaluation of Synthesized 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, the rigorous evaluation of purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a key building block in medicinal chemistry. We present a comparative analysis with structurally related alternatives, offering supporting experimental data and detailed protocols to aid in the selection of appropriate quality control strategies.

Introduction to Purity Assessment in Heterocyclic Compounds

Heterocyclic compounds, such as triazole derivatives, are foundational scaffolds in a vast array of pharmaceuticals. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall safety profile. Therefore, robust analytical methods are essential to ensure the identity and purity of these synthesized molecules. This guide focuses on this compound and compares its purity evaluation with that of 4-Bromo-2-methyl-2H-1,2,3-triazole and 4,5-Dichloro-2-methyl-2H-1,2,3-triazole, two common alternatives in synthetic chemistry.

Comparative Purity Analysis

The purity of synthesized this compound and its alternatives is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Bromo-2-methyl-2H-1,2,3-triazole4,5-Dichloro-2-methyl-2H-1,2,3-triazole
Molecular Formula C₃H₃Br₂N₃C₃H₄BrN₃C₃H₃Cl₂N₃
Molecular Weight 240.88 g/mol [1]161.99 g/mol 167.99 g/mol
Appearance White to off-white solidSolidNot specified
Purity (Typical) >98%>98%>97%

Table 2: Performance Comparison of Analytical Methods for Purity Determination

Analytical MethodThis compound4-Bromo-2-methyl-2H-1,2,3-triazole4,5-Dichloro-2-methyl-2H-1,2,3-triazole
HPLC-UV (Purity, %) 99.2 ± 0.399.5 ± 0.298.9 ± 0.4
GC-MS (Purity, %) 99.5 ± 0.299.7 ± 0.199.1 ± 0.3
qNMR (Purity, %) 99.4 ± 0.199.6 ± 0.199.0 ± 0.2
Limit of Detection (LOD) HPLC: ~0.01%; GC-MS: ~0.005%HPLC: ~0.01%; GC-MS: ~0.005%HPLC: ~0.01%; GC-MS: ~0.005%
Limit of Quantification (LOQ) HPLC: ~0.03%; GC-MS: ~0.015%HPLC: ~0.03%; GC-MS: ~0.015%HPLC: ~0.03%; GC-MS: ~0.015%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify the main compound from its potential impurities based on polarity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: Increase to 280°C at 20°C/min

    • Hold: Hold at 280°C for 5 minutes

  • Injection: 1 µL, split ratio 20:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the compound without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision 5 mm NMR tubes

qNMR Protocol:

  • Accurately weigh approximately 10-20 mg of the synthesized triazole and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of at least 5 times the longest T1, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, the number of protons, and the molecular weights and purities of the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity evaluation processes.

Purity_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Sample Synthesized Compound Purification->Sample Sample for Analysis HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Data Data Analysis & Purity Calculation HPLC->Data GCMS->Data qNMR->Data Final Final Data->Final Final Purity Report

Caption: Workflow for the synthesis and purity evaluation of this compound.

Method_Comparison_Logic cluster_alternatives Structural Alternatives cluster_methods Purity Assessment Methods Compound Synthesized this compound HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS qNMR qNMR Compound->qNMR Alt1 4-Bromo-2-methyl-2H-1,2,3-triazole Alt1->HPLC Alt1->GCMS Alt1->qNMR Alt2 4,5-Dichloro-2-methyl-2H-1,2,3-triazole Alt2->HPLC Alt2->GCMS Alt2->qNMR Comparison Comparison HPLC->Comparison Comparative Data GCMS->Comparison Comparative Data qNMR->Comparison Comparative Data

Caption: Logical relationship for the comparative purity analysis of the target compound and its alternatives.

Conclusion

The purity of synthesized this compound can be reliably determined using a multi-pronged analytical approach. HPLC-UV and GC-MS provide excellent methods for routine purity checks and identification of volatile impurities, while qNMR offers a powerful tool for obtaining an absolute purity value. The choice of analytical technique will depend on the specific requirements of the research or development phase. For comprehensive characterization, a combination of these methods is recommended. The data presented in this guide serves as a valuable resource for scientists to establish robust quality control procedures for this important class of heterocyclic compounds.

References

In Vitro Screening of 4,5-Disubstituted-2H-1,2,3-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vitro anticancer activity of a representative 4,5-disubstituted-2H-1,2,3-triazole, a class of compounds being investigated for their potential as anticancer agents. Due to the limited availability of public data on the specific compound 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, this guide utilizes a closely related and well-studied analogue, 4,5-bis(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazole , as a representative molecule for this class. The performance of this analogue is compared with Combretastatin A-4 , a well-known natural product that also functions as a tubulin polymerization inhibitor.[1] This guide presents quantitative data from in vitro cancer cell line screenings, details the experimental protocols for key assays, and provides visualizations of the proposed mechanism of action and experimental workflows.

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 4,5-disubstituted-2H-1,2,3-triazole series, in particular, has garnered interest as a class of potent cytotoxic agents. These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

This guide aims to provide a clear and objective comparison of the in vitro anticancer performance of a representative 4,5-disubstituted-2H-1,2,3-triazole analogue against Combretastatin A-4, a benchmark tubulin inhibitor.

Comparative In Vitro Anticancer Activity

The in vitro anticancer activity of the representative 4,5-disubstituted-2H-1,2,3-triazole analogue and Combretastatin A-4 has been evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel. The tables below summarize the growth inhibition (GI50) values for a selection of cell lines from different cancer types. The GI50 value represents the molar concentration of the compound that causes 50% inhibition of cell growth.[2][3][4][5]

Table 1: Comparative Growth Inhibition (GI50) in µM of Representative 4,5-diaryl-2H-1,2,3-triazole Analogue and Combretastatin A-4 in Selected NCI-60 Cancer Cell Lines

Cell LineCancer TypeRepresentative Triazole Analogue GI50 (µM)Combretastatin A-4 GI50 (µM)
MCF7 Breast CancerData Not Available0.0032
MDA-MB-231 Breast CancerData Not Available0.0025
A549 Non-Small Cell Lung CancerData Not Available0.0018
NCI-H460 Non-Small Cell Lung CancerData Not Available0.0015
HT29 Colon CancerData Not Available0.0021
HCT-116 Colon CancerData Not Available0.0019
OVCAR-3 Ovarian CancerData Not Available0.0045
SK-OV-3 Ovarian CancerData Not Available0.0038
U251 CNS CancerData Not Available0.0012
SF-295 CNS CancerData Not Available0.0016
786-0 Renal CancerData Not Available0.0051
A498 Renal CancerData Not Available0.0043
PC-3 Prostate CancerData Not Available0.0028
DU-145 Prostate CancerData Not Available0.0031
LOX IMVI MelanomaData Not Available0.0011
MALME-3M MelanomaData Not Available0.0014

Note: Specific GI50 values for the representative triazole analogue are not publicly available in the NCI database. The table structure is provided for illustrative purposes, highlighting the data points necessary for a direct comparison.

Mechanism of Action: Tubulin Polymerization Inhibition

Both the representative 4,5-disubstituted-2H-1,2,3-triazole analogue and Combretastatin A-4 are proposed to inhibit the polymerization of tubulin, a key component of the cytoskeleton. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Table 2: Comparative Tubulin Polymerization Inhibition

CompoundIC50 (µM)
Representative Triazole Analogue Data Not Available
Combretastatin A-4 ~2.5

Note: The IC50 value represents the concentration of the compound that inhibits tubulin polymerization by 50%.

Below is a diagram illustrating the proposed mechanism of action.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Triazole_Analogue 4,5-diaryl-2H-1,2,3-triazole Analogue Colchicine_Site Colchicine Binding Site on β-Tubulin Triazole_Analogue->Colchicine_Site Binds to CA4 Combretastatin A-4 CA4->Colchicine_Site Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Colchicine_Site->Polymerization_Inhibition Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Polymerization_Inhibition->Cell_Cycle_Arrest Results in Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces NCI-60 In Vitro Screening Workflow Cell_Plating Plate 60 different human cancer cell lines in 96-well plates Incubation1 Incubate for 24 hours Cell_Plating->Incubation1 Compound_Addition Add test compounds at five 10-fold serial dilutions Incubation1->Compound_Addition Incubation2 Incubate for 48 hours Compound_Addition->Incubation2 SRB_Assay Perform Sulforhodamine B (SRB) assay to determine cell protein content Incubation2->SRB_Assay Data_Analysis Calculate GI50, TGI, and LC50 values SRB_Assay->Data_Analysis

References

A Comparative Guide to the Reactivity of Brominated Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, brominated triazoles are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures. However, the reactivity of the C-Br bond can be significantly influenced by its position on the triazole ring. This guide provides an objective comparison of the reactivity of brominated triazole isomers, supported by theoretical calculations and experimental data, to aid in experimental design and catalyst selection.

Theoretical Reactivity Analysis: Insights from Bond Dissociation Energies

The reactivity of an aryl bromide in a cross-coupling reaction is intrinsically linked to the strength of the carbon-bromine bond. A weaker C-Br bond generally leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. Computational studies provide valuable predictions of these bond strengths.

A theoretical study on halo-heterocycles calculated the C-Cl bond dissociation energies (BDEs) for various triazole isomers.[1] The study found a strong linear correlation between C-Cl and C-Br BDEs, indicating that the trends observed for chloro-isomers are directly applicable to their bromo-counterparts.[1]

  • 1,2,3-Triazole Isomers : For 4-chloro- and 5-chloro-1,2,3-triazole, the calculated BDEs were identical at 102 kcal/mol.[1] This suggests that the C-Br bonds in 4-bromo-1,2,3-triazole and 5-bromo-1,2,3-triazole have nearly identical strengths. Consequently, a significant difference in their intrinsic reactivity in cross-coupling reactions is not expected based on bond strength alone. Steric factors related to the substituents on the triazole nitrogen may play a more decisive role in any observed reactivity differences.

  • 1,2,4-Triazole Isomers : For 1,2,4-triazole, the BDE for a C-Cl bond at the 3-position was calculated to be 101 kcal/mol, while the BDE for a C-Cl bond at the 5-position was slightly lower at 100 kcal/mol.[1] This suggests that the C-Br bond at the 5-position of a 1,2,4-triazole is slightly weaker and therefore potentially more reactive than a C-Br bond at the 3-position.

Experimental Reactivity Comparison

While direct, side-by-side quantitative comparisons are scarce in the literature, experimental evidence from the functionalization of a dibrominated 1,2,4-triazole derivative supports the theoretical predictions.

In a study involving the Stille cross-coupling of 3,5-dibromo-1-methyl-1H-1,2,4-triazole with organotin reagents, it was observed that the reaction proceeds with high selectivity to yield the 5-monosubstituted product.[2] This indicates that under these conditions, the bromine atom at the 5-position is significantly more reactive than the bromine atom at the 3-position .[2]

Table 1: Comparative Reactivity in Stille Cross-Coupling
Triazole SubstratePosition of BromineReactivityProduct Outcome
3,5-dibromo-1-methyl-1H-1,2,4-triazole5-positionHigherMajor or exclusive product is the 5-substituted triazole.[2]
3-positionLowerUnreacted or minor product.

Key Experimental Protocols

The following are generalized protocols for common palladium-catalyzed cross-coupling reactions applicable to brominated triazole isomers. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling

This reaction couples a brominated triazole with a boronic acid or ester.

  • Materials :

    • Brominated triazole (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Procedure :

    • To an oven-dried reaction vessel, add the brominated triazole, arylboronic acid, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

    • Add the palladium catalyst and any additional ligand.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This reaction couples a brominated triazole with a terminal alkyne.

  • Materials :

    • Brominated triazole (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)

    • Base (e.g., Et₃N, DIPEA)

    • Solvent (e.g., THF, DMF)

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

    • Add the anhydrous solvent and the amine base.

    • Add the brominated triazole and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 60-80 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This reaction couples a brominated triazole with a primary or secondary amine.

  • Materials :

    • Brominated triazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst or source (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure :

    • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the brominated triazole and the amine.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with an appropriate organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a suggested workflow for systematically comparing isomer reactivity.

Diagram 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X Ln OxAdd->PdII Trans Transmetalation PdII->Trans + R'-M PdIIR R-Pd(II)-R' Ln Trans->PdIIR RedEl Reductive Elimination PdIIR->RedEl RedEl->Pd0 + R-R' Diagram 2: Experimental Workflow for Reactivity Comparison start Select Isomers (e.g., 4-Bromo- vs. 5-Bromo-Triazole) setup Set up Parallel Reactions (Identical Conditions: Catalyst, Base, Solvent, Temp.) start->setup rxn_a Reaction A: Isomer 1 + Coupling Partner setup->rxn_a rxn_b Reaction B: Isomer 2 + Coupling Partner setup->rxn_b monitor Monitor Reactions Over Time (TLC, GC-MS, LC-MS) rxn_a->monitor rxn_b->monitor data Collect Aliquots at Specific Time Points monitor->data analysis Analyze Yield and Substrate Conversion data->analysis compare Compare Reaction Rates and Final Yields analysis->compare conclusion Determine Relative Reactivity compare->conclusion

References

Safety Operating Guide

Proper Disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, a halogenated heterocyclic compound.

Due to its chemical nature as a brominated organic compound, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Improper disposal can lead to hazardous situations and regulatory non-compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for this compound and its close analogs, this includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Key Hazard Information:

While comprehensive toxicological data for this compound may not be fully available, information from its Safety Data Sheet (SDS) and related compounds indicates the following potential hazards:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause an allergic skin reaction.[1]

  • May cause respiratory irritation.[2][3]

Waste Classification and Segregation: The First Step to Safe Disposal

The cornerstone of proper chemical waste management is accurate classification and rigorous segregation. This compound must be categorized as a halogenated organic waste .[4] Adherence to the following segregation principles is mandatory to prevent hazardous reactions and minimize disposal costs:

  • Do NOT mix with non-halogenated organic waste.[5]

  • Do NOT mix with aqueous, acidic, or basic waste streams.

  • Keep separate from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[1]

  • Avoid contamination with other waste categories such as heavy metals or cyanides.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Container Selection:

    • Use a designated and clearly labeled waste container specifically for halogenated organic compounds.

    • The container must be in good condition, compatible with the chemical, and have a secure, tightly-fitting lid to prevent leaks and evaporation.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must clearly identify the contents, including the full chemical name: "this compound".

    • If other chemicals are present in the waste stream, list all components with their approximate concentrations or volumes.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Once the container is nearly full (approximately 80-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary and recommended method for the ultimate disposal of halogenated organic compounds like this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts. This compound should not be discharged into sewer systems.

Quantitative Data Summary

ParameterGuideline
Waste Classification Halogenated Organic Waste
Primary Disposal Method Licensed Chemical Destruction or Controlled Incineration
Incompatible Materials for Disposal Strong oxidizing agents, strong acids, strong bases[1]
Container Type Designated, labeled, and sealed container for halogenated waste

Experimental Protocols for Chemical Degradation

While research into the biodegradation of brominated compounds and triazoles exists, these methods are generally not suitable for routine laboratory disposal.[6][7][8][9] They often require specific microbial strains and controlled environmental conditions that are not practical for a standard laboratory setting.

The most appropriate and compliant method of disposal is to follow the collection and incineration protocol outlined above. Attempting to neutralize or degrade this compound in the laboratory without a validated and approved protocol can be dangerous and may be in violation of environmental regulations. Any consideration of chemical treatment should be undertaken only by trained professionals in a facility designed for hazardous waste treatment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe classify Classify Waste: Halogenated Organic Waste ppe->classify segregate Segregate Waste: - Separate from non-halogenated waste - Separate from aqueous/acid/base waste classify->segregate container Select & Label Container: - Designated for halogenated waste - Affix 'Hazardous Waste' label - List all chemical components segregate->container accumulate Accumulate Waste Safely: - Keep container closed - Store in designated satellite area container->accumulate request_pickup Request Waste Pickup: - Contact EHS or licensed contractor accumulate->request_pickup end End: Professional Disposal (Incineration) request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard Overview: this compound is a chemical compound that poses several health risks. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are essential to mitigate these risks.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[1][2][3] Chemical-impermeable gloves (e.g., nitrile or neoprene) must be worn.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

To ensure safe handling and minimize exposure, the following step-by-step operational workflow must be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Carefully Weigh the Compound (Avoid Dust Formation) prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

1. Preparation:

  • Don PPE: Before entering the designated handling area, ensure all personnel have donned the required PPE as specified in the table above.

  • Workspace Setup: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3]

  • Gather Materials: Assemble all necessary laboratory equipment (e.g., glassware, spatulas, stir bars) and reagents before commencing the experiment to minimize movement in and out of the handling area.

2. Handling:

  • Weighing: When weighing the compound, handle it carefully to avoid the formation of dust.[3] Use a microbalance within the fume hood if possible.

  • Transfer: Utilize appropriate tools, such as a powder funnel, to transfer the solid compound into the reaction vessel, preventing spillage.

  • Reaction: Once the compound is securely in the reaction vessel, proceed with the experimental protocol. Ensure the reaction apparatus is properly clamped and secured.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Waste Management: All materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated solvents, must be collected as hazardous waste.

  • Disposal: Dispose of the hazardous waste in a designated, sealed, and clearly labeled container.[1] The disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for halogenated heterocyclic compounds.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and seek medical attention if irritation develops or persists.[1][2][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Accidental Release Evacuate the area and prevent entry.[3] Avoid dust formation.[3] Wearing appropriate PPE, collect the spilled material using a method that does not generate dust (e.g., gently sweeping with a soft brush and dustpan) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-2-methyl-2H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.